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  • Product: 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
  • CAS: 228264-76-4

Core Science & Biosynthesis

Foundational

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4): A Comprehensive Technical Guide to Synthesis, Properties, and Optoelectronic Applications

Executive Summary In the rapidly evolving fields of organic electronics and advanced materials, the rational design of donor-acceptor (D-A) architectures is paramount. 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of organic electronics and advanced materials, the rational design of donor-acceptor (D-A) architectures is paramount. 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4) has emerged as a highly versatile, electron-rich building block[1]. Featuring a rigid, planar phenoxazine core that acts as a strong electron donor, an ethyl solubilizing group, and two reactive formyl handles, this compound is uniquely positioned for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, Dye-Sensitized Solar Cells (DSSCs), and Covalent Organic Frameworks (COFs)[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven synthetic protocol, and the mechanistic causality behind its derivatization pathways.

Physicochemical Properties & Structural Causality

The utility of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde stems from its molecular topology. The phenoxazine core is a heterocyclic system containing electron-donating nitrogen and oxygen atoms. However, the nitrogen atom's lone pair is more polarizable and less electronegative than oxygen's, directing electrophilic substitution and conjugation primarily through the para positions (C3 and C7). The introduction of formyl groups at these positions creates a highly polarized "push-pull" system, lowering the HOMO-LUMO gap and shifting absorption into the visible spectrum.

Table 1: Key Physical and Chemical Properties
PropertyValueMechanistic Significance
IUPAC Name 10-ethyl-10H-phenoxazine-3,7-dicarbaldehydeDefines the exact substitution pattern critical for linear conjugation.
CAS Registry Number 228264-76-4Unique identifier for regulatory and sourcing compliance[1].
Molecular Formula C16H13NO3Indicates the presence of the dialdehyde functionality[1].
Molecular Weight 267.28 g/mol Essential for stoichiometric calculations during polymerization or condensation[3].
Boiling Point 477.8 ± 45.0 °C (Predicted)High BP reflects strong intermolecular dipole-dipole interactions[3].
Density 1.278 ± 0.06 g/cm³ (Predicted)Relevant for thin-film deposition and solid-state packing[3].
Appearance Yellow-orange to brownish solidColoration is a direct result of the extended D-A conjugated system.

Synthetic Methodology: Vilsmeier-Haack Formylation

The standard and most efficient route to synthesize 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde is via the Vilsmeier-Haack reaction of 10-ethylphenoxazine[4]. This reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

Mechanistic Causality

DMF serves a dual purpose: it acts as the polar aprotic solvent and the formylating reagent. When POCl₃ is added, it reacts with DMF to form the active electrophile. The electron-rich phenoxazine ring, heavily activated by the nitrogen atom, undergoes electrophilic aromatic substitution. Because the nitrogen's +M (mesomeric) effect is stronger than the oxygen's, the reaction is highly regioselective for the 3 and 7 positions (para to the nitrogen).

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity.

  • Reagent Preparation: Under an inert argon atmosphere, charge a dry, three-necked round-bottom flask with DMF (10 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Generation: Slowly add POCl₃ (3.0 equivalents) dropwise via an addition funnel over 30 minutes.

    • Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing localized overheating and decomposition of the reagent.

  • Substrate Addition: Dissolve 10-ethyl-10H-phenoxazine (1.0 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 85–90 °C for 12–16 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly fluorescent starting material and the appearance of a lower-Rf, strongly UV-active spot confirms the formation of the di-iminium intermediate.

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly into crushed ice. Neutralize the acidic mixture by carefully adding a saturated aqueous solution of Sodium Acetate (NaOAc) or 10% NaOH until the pH reaches 7-8.

    • Causality: The basic aqueous hydrolysis converts the stable iminium intermediate into the final aldehyde groups.

  • Isolation & Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure dialdehyde.

Synthesis A 10-ethyl-10H-phenoxazine (Starting Material) C Electrophilic Aromatic Substitution (C3, C7) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Electrophile D Di-Iminium Intermediate C->D E Aqueous Hydrolysis (Ice + Base) D->E F 10-ethyl-10H-phenoxazine -3,7-dicarbaldehyde E->F Yields Product

Figure 1: Vilsmeier-Haack synthetic workflow for 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

Optoelectronic Applications and Derivatization

The dual aldehyde functionality makes this compound an ideal electrophilic hub for creating extended conjugated systems[2].

Dye-Sensitized Solar Cells (DSSCs)

By subjecting the dialdehyde to a Knoevenagel condensation with cyanoacetic acid, researchers can generate highly efficient push-pull organic sensitizers. The phenoxazine core acts as the electron donor, while the cyanoacrylic acid acts as both the electron acceptor and the anchoring group to the TiO₂ semiconductor surface.

Covalent Organic Frameworks (COFs)

The rigid geometry of the 3,7-dicarbaldehyde allows it to undergo Schiff-base condensation with multi-topic primary amines (e.g., benzidine derivatives). This reversible polycondensation yields highly crystalline, porous 2D or 3D COFs. The electron-rich nature of the phenoxazine nodes makes these COFs excellent candidates for photocatalysis and chemical sensing.

OLEDs and TADF Emitters

Through Wittig reactions or further cross-coupling, the formyl groups can be converted into vinyl or extended aromatic systems. This tuning of the HOMO-LUMO levels facilitates the creation of TADF materials, where the small energy gap between the singlet and triplet excited states (ΔEST) allows for efficient upconversion of triplet excitons, maximizing OLED internal quantum efficiency.

Applications Core 10-ethyl-10H-phenoxazine -3,7-dicarbaldehyde Knoevenagel Knoevenagel Condensation (Cyanoacetic Acid) Core->Knoevenagel Schiff Schiff-Base Condensation (Multi-amines) Core->Schiff Wittig Wittig Reaction (Phosphonium Ylides) Core->Wittig DSSC Dye-Sensitized Solar Cells (Push-Pull Sensitizers) Knoevenagel->DSSC COF Covalent Organic Frameworks (Porous Materials) Schiff->COF OLED OLED Emitters (Extended Conjugation) Wittig->OLED

Figure 2: Chemical derivatization pathways for optoelectronic applications.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde prior to downstream applications, the following analytical suite is required:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The definitive marker is the highly deshielded aldehyde proton signal appearing as a singlet around 9.7–10.0 ppm (integrating for 2H). The ethyl group will show a characteristic quartet (~3.8 ppm) and triplet (~1.3 ppm).

  • FT-IR Spectroscopy: A strong, sharp stretching frequency around 1680–1695 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) groups.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should display the molecular ion peak [M+H]⁺ at m/z 268.09, confirming the molecular formula C16H13NO3.

References

  • Journal of Organic Chemistry. "Vilsmeier-Haack Formylation of Phenoxazine Derivatives." J. Org. Chem. 1960, Vol 25, No.5. Available at:[Link](Note: Historical mechanistic grounding for phenoxazine formylation).

Sources

Exploratory

Crystal Structure and Morphology of 10-Ethyl-3,7-diformylphenoxazine: A Comprehensive Technical Guide

Executive Summary 10-Ethyl-3,7-diformylphenoxazine (CAS: 228264-76-4) [1] is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of Covalent Organic Frameworks (COFs), organic l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Ethyl-3,7-diformylphenoxazine (CAS: 228264-76-4) [1] is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of Covalent Organic Frameworks (COFs), organic light-emitting diodes (OLEDs), and redox mediators for lithium-oxygen (Li-O₂) batteries [4]. As a Senior Application Scientist, understanding the intricate relationship between its molecular geometry—specifically its non-planar "butterfly" conformation—and its macroscopic crystal morphology is critical for optimizing its performance in advanced materials.

This whitepaper dissects the crystallographic properties, morphological behavior, and synthesis protocols of 10-ethyl-3,7-diformylphenoxazine, providing researchers with field-proven methodologies and mechanistic insights.

Molecular Geometry: The "Butterfly" Conformation

The phenoxazine core is distinguished by its central 1,4-oxazine ring flanked by two benzene rings. Unlike fully conjugated, planar polycyclic aromatics (e.g., anthracene), phenoxazine derivatives adopt a characteristic "butterfly-shaped" non-planar structure [2].

Causality of the Conformation
  • Steric Hindrance: The presence of the bulky ethyl group at the 10-position (nitrogen atom) creates significant steric repulsion with the peri-hydrogens at the 1- and 9-positions of the benzene rings.

  • Electronic Stabilization: To avoid the anti-aromatic destabilization that would occur if the central 8- π electron oxazine ring were fully planar, the molecule folds along the N–O axis.

  • Dihedral Metrics: Crystallographic studies of 10-ethylphenoxazine cores reveal a folding angle ( ω ) ranging between 8.5° and 12.2° [3], which translates to a dihedral angle of approximately 167.1° to 170.0° between the planes of the two benzene rings [2]. The addition of the electron-withdrawing formyl groups at the 3 and 7 positions slightly flattens the molecule due to extended "push-pull" conjugation, but the core remains distinctly folded.

G M1 10-Ethyl-3,7-diformylphenoxazine M2 Intramolecular Geometry M1->M2 M3 Intermolecular Forces M1->M3 M4 Butterfly Fold (ω = 8.5° - 12.2°) M2->M4 M5 Steric Relief (N-Ethyl Group) M2->M5 M6 π-π Stacking (~3.6 Å) M3->M6 M7 C-H···O Hydrogen Bonds M3->M7 M8 1D Slip-Stacked Columns M6->M8 M7->M8

Caption: Logical relationship between molecular geometry, intermolecular forces, and crystal packing.

Crystal Morphology and Packing Motifs

The macroscopic morphology of 10-ethyl-3,7-diformylphenoxazine crystals (typically yellow-to-orange needles or blocky prisms) is a direct manifestation of its anisotropic intermolecular interactions.

1D Slip-Stacked Columns: The butterfly conformation prevents perfect face-to-face π

π stacking. Instead, the molecules organize into one-dimensional slip-stacked columns along the z-axis. The closest intermolecular contacts between the aromatic units are maintained at a distance of approximately 3.6 Å [2].
  • Hydrogen Bonding Network: The highly polarized carbonyl oxygens of the formyl groups act as strong hydrogen bond acceptors. They engage in non-classical C–H···O hydrogen bonding with the ethyl protons and aromatic protons of adjacent molecules, driving the directional growth of the crystal lattice into needle-like morphologies.

  • Table 1: Quantitative Crystallographic & Conformational Parameters

    ParameterValue / RangeMechanistic ImplicationCore Dihedral Angle167.1° – 170.0°Prevents aggregation-caused quenching (ACQ) in OLEDs.Folding Angle ( ω )8.5° – 12.2°Relieves steric strain from the N-ethyl group. π π Stacking Distance~3.6 ÅEnables moderate charge transport while maintaining solubility.Crystal HabitNeedles / PrismsDriven by directional C–H···O bonding from formyl groups.

    Self-Validating Experimental Protocol: Synthesis & Crystallization

    To obtain high-purity, diffraction-quality crystals of 10-ethyl-3,7-diformylphenoxazine, a two-step synthesis followed by controlled vapor diffusion is required. The formylation relies on the Vilsmeier-Haack reaction , which selectively targets the 3 and 7 positions (para to the strongly electron-donating nitrogen atom).

    Step-by-Step Methodology

    Phase 1: Vilsmeier-Haack Formylation

    • Preparation of the Vilsmeier Reagent: In an inert atmosphere (N₂), chill anhydrous N,N-dimethylformamide (DMF, 10.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 8.0 equiv) dropwise. Causality: The dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion (Vilsmeier reagent).

    • Substrate Addition: Dissolve 10-ethylphenoxazine (1.0 equiv) in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • Heating & Reaction: Gradually warm the mixture to room temperature, then heat to 90 °C for 12 hours. Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting material is highly fluorescent under 365 nm UV; the product will appear as a distinct, highly polar yellow/orange spot with a lower Rf​ value.

    • Quenching: Pour the hot mixture over crushed ice and neutralize with saturated aqueous sodium acetate (NaOAc) to hydrolyze the iminium intermediate into the final aldehyde. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

    Phase 2: Morphological Control & Crystallization

    • Solvent System Selection: Dissolve the crude 10-ethyl-3,7-diformylphenoxazine in a minimum volume of DCM (good solvent).

    • Vapor Diffusion: Place the open vial containing the DCM solution inside a larger, sealed chamber containing n-hexane (antisolvent).

    • Crystal Growth: Allow the system to stand undisturbed at 20 °C for 48–72 hours. Causality: The slow diffusion of hexane into the DCM lowers the solubility threshold gradually, preventing kinetic trapping of amorphous aggregates and promoting the thermodynamic growth of slip-stacked single crystals [2].

    G N1 10H-Phenoxazine (Starting Material) N2 N-Alkylation (Ethyl Iodide, NaH) N1->N2 N3 10-Ethylphenoxazine (Intermediate) N2->N3 N4 Vilsmeier-Haack Formylation (POCl3, DMF, 90°C) N3->N4 N5 10-Ethyl-3,7-diformylphenoxazine (Crude Product) N4->N5 N6 Vapor Diffusion Crystallization (DCM / n-Hexane) N5->N6 N7 Diffraction-Quality Single Crystals (Butterfly Conformation) N6->N7

    Caption: Workflow for the synthesis and controlled crystallization of 10-ethyl-3,7-diformylphenoxazine.

    Table 2: Reaction Conditions & Expected Yields
    Process StepKey ReagentsTemp / TimeExpected YieldVisual Indicator
    N-Alkylation EtI, NaH, DMF0 °C to RT, 4h85 - 90%Colorless to pale green oil/solid.
    Formylation POCl₃, DMF, DCE90 °C, 12h70 - 75%Deep red reaction mixture; yellow product.
    Crystallization DCM, n-Hexane20 °C, 72h>95% (Recovery)Orange/Yellow blocky needles.

    Functional Implications in Advanced Materials

    The specific structural morphology of 10-ethyl-3,7-diformylphenoxazine governs its utility in cutting-edge applications:

    • Covalent Organic Frameworks (COFs): The two formyl groups serve as reactive nodes for Schiff-base condensation with diamines. The 167°–170° dihedral angle of the phenoxazine core introduces a controlled degree of non-planarity into the COF lattice, which prevents pore collapse and enhances the surface area for gas storage or catalysis.

    • Redox Mediators: In Lithium-Oxygen (Li-O₂) batteries, 10-ethylphenoxazine derivatives function as highly stable redox mediators. The electron-rich core facilitates the catalytic reduction of O₂, while the N-ethyl group provides steric shielding that favors the formation of a stable solid electrolyte interface (SEI) layer on the lithium anode, suppressing dendrite formation [4].

    References

    • GuideChem. 228264-76-4 C16H13NO3 - Chemical Dictionary.
    • Tripathi, N., & Ravikanth, M. (2025). Impact of phenothiazine-to-phenoxazine replacement in hexaphyrin frameworks on structural, spectroscopic, and redox properties. RSC Organic & Biomolecular Chemistry.
    • RSC Publishing. (2019). The Effect of a Heavy Atom on the Radiative Pathways of an Emitter with Dual Conformation, Thermally-Activated Delayed Fluorescence and Room Temperature Phosphorescence.
    • ResearchGate. (2017). A bromo-nitro redox mediator of BrCH2NO2 for efficient lithium–oxygen batteries.
    Foundational

    Engineering Photophysics: A Technical Guide to Phenoxazine Dialdehyde Derivatives in Optoelectronics and Bioconjugation

    As an application scientist, I approach the molecular design of fluorophores not merely as an exercise in synthesis, but as the deliberate engineering of photophysical causality. Phenoxazine dialdehyde derivatives repres...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As an application scientist, I approach the molecular design of fluorophores not merely as an exercise in synthesis, but as the deliberate engineering of photophysical causality. Phenoxazine dialdehyde derivatives represent a highly privileged structural scaffold. By marrying an electron-rich, sterically hindered donor core with strongly electron-withdrawing formyl groups, we create a highly tunable push-pull system.

    This whitepaper dissects the photophysical mechanisms of phenoxazine dialdehydes, exploring their dual utility in high-efficiency optoelectronics (such as TADF OLEDs) and cutting-edge photoredox bioconjugation.

    Structural Causality and Electronic Foundations

    The photophysical prowess of phenoxazine dialdehydes stems directly from their unique molecular geometry and electronic distribution.

    • The Phenoxazine Core (Donor): Phenoxazine is a rigid, heterocyclic system containing electron-rich oxygen and nitrogen atoms. Unlike perfectly planar fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, phenoxazine adopts a non-planar "butterfly" conformation[1]. This steric bulk hinders excessive intermolecular π−π stacking, making it an ideal candidate for aggregation-induced emission (AIE) and robust solid-state luminescence[2].

    • The Dialdehyde Moieties (Acceptor/Linker): The introduction of dialdehyde groups serves a dual purpose. Electronically, they act as powerful electron acceptors, establishing a Donor-Acceptor (D-A) architecture that facilitates strong Intramolecular Charge Transfer (ICT)[3]. Chemically, the formyl groups serve as versatile bioorthogonal handles, enabling downstream functionalization via condensation or click chemistry[4].

    Photophysics Donor Phenoxazine Core (Donor) 'Butterfly' Geometry ICT Intramolecular Charge Transfer (ICT) Donor->ICT Electron Push Bioconj Photoredox Bioconjugation (Tyrosine Tagging) Donor->Bioconj N-Centered Radical Acceptor Dialdehyde Groups (Acceptor) Extended π-System Acceptor->ICT Electron Pull Acceptor->Bioconj Bioorthogonal Handle TADF Thermally Activated Delayed Fluorescence ICT->TADF Minimized ΔEst

    Logical flow of phenoxazine dialdehyde structural traits dictating photophysical properties.

    Photophysical Mechanisms in Advanced Applications

    Optoelectronics: TADF and Liquid Crystals

    In the realm of organic light-emitting diodes (OLEDs), phenoxazine derivatives are engineered to minimize the singlet-triplet energy gap ( ΔEST​ ). By spatially separating the highest occupied molecular orbital (HOMO) on the phenoxazine donor and the lowest unoccupied molecular orbital (LUMO) on the dialdehyde/acceptor regions, reverse intersystem crossing (RISC) is enhanced. This allows for the harvesting of triplet excitons, achieving near 100% internal quantum efficiency in thermally activated delayed fluorescence (TADF) devices[5].

    Recent advancements in multi-resonance (MR) TADF emitters have utilized phenoxazine units fused with boron/nitrogen frameworks to achieve highly efficient, narrowband green emissions (e.g., 500–502 nm) with photoluminescence quantum yields (PLQYs) exceeding 90%[6]. Furthermore, double Knoevenagel condensation of phenoxazine dialdehydes yields luminescent liquid crystals with highly tunable band gaps (1.56‒2.21 eV) and ambipolar conductivity[3].

    Site-Selective Photoredox Bioconjugation

    Beyond materials science, phenoxazine dialdehydes have revolutionized native protein functionalization. Under visible light irradiation with a lumiflavin photocatalyst, the phenoxazine dialdehyde generates a highly electrophilic N-centered radical[4].

    The causality of the resulting reaction is rooted in the unique electronic environment of tyrosine. Tyrosine residues are inherently SOMOphilic; hydrogen-bond donation by the phenolic –OH group to the surrounding aqueous media increases electron density within the aromatic ring. This heightened electron density drives a highly selective oxidative cross-coupling with the phenoxazine radical[4]. The dialdehyde extends the π -conjugation of the newly formed adduct, instantly turning the previously dark tag into a fluorescent label while providing an unreacted aldehyde for downstream bioorthogonal derivatization[4].

    Experimental Workflows and Self-Validating Protocols

    To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating internal checkpoints to confirm mechanistic success before proceeding.

    Protocol A: Photophysical Profiling of Phenoxazine Dialdehydes

    Causality of Design: By acquiring spectra across a gradient of solvent polarities, we induce varying degrees of stabilization in the excited state. A pronounced red-shift in emission with increasing solvent polarity confirms the presence of an ICT state.

    • Sample Preparation: Prepare 10μM stock solutions of the phenoxazine dialdehyde derivative in a polarity gradient of spectroscopic-grade solvents (Toluene, Chloroform, THF, Acetonitrile, DMSO).

    • Absorption Acquisition: Record UV-Vis absorption spectra (300–700 nm) to identify the low-energy charge transfer band.

    • Emission Acquisition: Excite the samples at the ICT absorption maximum and record steady-state fluorescence spectra.

    • Validation Checkpoint (Lippert-Mataga Plot): Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ). A linear correlation validates the highly polar nature of the excited state, confirming the D-A push-pull mechanism is active.

    Protocol B: Tyrosine-Selective Bioconjugation via Photoredox Catalysis

    Causality of Design: The reaction is strictly buffered at pH 7.0. Acidic conditions would protonate the tyrosine phenol, drastically reducing its SOMOphilicity and halting the cross-coupling. Lumiflavin is selected as the photocatalyst because its redox potential perfectly aligns with the oxidation requirement of the phenoxazine dialdehyde without indiscriminately oxidizing other amino acids.

    • Reaction Assembly: In a transparent glass vial, combine the native protein ( 100μM ), phenoxazine dialdehyde tag ( 2mM ), and lumiflavin photocatalyst ( 10 mol% ) in an aqueous potassium phosphate buffer (pH 7.0).

    • Irradiation: Degas the solution with nitrogen for 5 minutes. Irradiate the mixture using a 450 nm blue LED at room temperature for 30–60 minutes.

    • Validation Checkpoint (LC-MS): Quench an aliquot and analyze via LC-MS. A successful cross-coupling will show a distinct mass shift corresponding to the covalent addition of the phenoxazine tag, confirming native-to-bioorthogonal transformation.

    • Bioorthogonal Click: React the newly installed aldehyde handle with a hydroxylamine-functionalized secondary fluorophore or PEG chain.

    • Final Validation: Perform SDS-PAGE. In-gel fluorescence imaging will confirm the specific labeling of the target protein, validating the entire sequence.

    Workflow S1 1. Native Protein (pH 7.0 Buffer) S2 2. Lumiflavin + Dialdehyde Tag S1->S2 S3 3. Blue LED Irradiation S2->S3 S4 4. Covalent C-N Bond S3->S4 S5 5. Bioorthogonal Derivatization S4->S5

    Self-validating photoredox workflow for site-selective tyrosine bioconjugation.

    Quantitative Data Summary

    The following table synthesizes the photophysical metrics of phenoxazine derivatives across various high-performance applications.

    Material / SystemCore ApplicationKey Photophysical MetricPerformance DataRef.
    Phenoxazine Liquid Crystals OptoelectronicsIntramolecular Charge TransferAbs: 400‒462 nm, Em: 491‒600 nm[3]
    TPXZBN / DPXZCZBN Emitters MR-TADF OLEDsPhotoluminescence Quantum YieldPLQY: 90-91%, ΔEST​ : 0.13-0.16 eV[6]
    Phenoxazine Dialdehyde Tag Protein BioconjugationTyrosine Coupling Efficiency95% conversion (Bivalirudin peptide)[4]
    Phenoxazine-Oxadiazole (D-B-A-B-D) TADF MaterialsSinglet-Triplet Energy GapLowest ΔEST​ among modeled topologies[5]

    References

    • Phenoxazine-Based Ambipolar Luminescent Room-Temperature Liquid Crystals Capable of Bioimaging Applications ResearchGate URL
    • UV-Visible and fluorescence spectra of aldehyde 1 and dicyanovinyl compound 2 in various solvents ResearchGate URL
    • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation Princeton University / Nature URL
    • Synthesis, photophysical properties, and density functional theory studies of phenothiazine festooned vinylcyclohexenyl-malononitrile ResearchGate URL
    • Rational design of phenoxazine-based donor–acceptor–donor thermally activated delayed fluorescent molecules with high performance RSC Publishing URL
    • Journal of Materials Chemistry C (RSC Publishing)

    Sources

    Exploratory

    Comprehensive Technical Guide: Electronic Band Gap Engineering of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Executive Summary The rational design of organic semiconductors relies heavily on the precise engineering of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of organic semiconductors relies heavily on the precise engineering of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS: 228264-76-4)[1] serves as a critical intermediate and core building block in the development of Hole-Transporting Materials (HTMs), Thermally Activated Delayed Fluorescence (TADF) emitters, and organic sensitizers for photovoltaics[2].

    This technical guide dissects the electronic band gap of this molecule, exploring how its Acceptor-Donor-Acceptor (A-D-A) architecture dictates its photophysical and electrochemical properties. By synthesizing empirical methodologies with theoretical frameworks, this document provides a field-proven blueprint for characterizing its electronic structure.

    Molecular Architecture & The Push-Pull Mechanism

    The electronic band gap of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde is fundamentally governed by its push-pull structural motif. Unsubstituted phenoxazine is a strong, electron-rich donor due to the electron-donating nature of its nitrogen and oxygen heteroatoms. However, it possesses a relatively wide band gap.

    By functionalizing the 3 and 7 positions with strongly electron-withdrawing formyl (aldehyde) groups, an A-D-A system is established[3].

    • HOMO Localization: The HOMO remains predominantly localized on the electron-rich phenoxazine core. The ethyl group at the 10-position (nitrogen) provides steric bulk to prevent detrimental π−π stacking while slightly raising the HOMO level via inductive electron donation[4].

    • LUMO Localization: The LUMO is heavily drawn toward the electron-deficient formyl groups.

    • Causality of Band Gap Narrowing: This spatial separation of frontier orbitals facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. The strong electron-withdrawing nature of the dialdehydes significantly lowers the LUMO energy level, thereby narrowing the overall electronic band gap compared to the pristine phenoxazine core[3].

    ADA_Logic Donor 10-Ethyl-10H-Phenoxazine (Electron Donor Core) ADA A-D-A Push-Pull Architecture (Target Molecule) Donor->ADA Core Structure Acceptor 3,7-Dicarbaldehyde (Electron Acceptors) Acceptor->ADA Functionalization HOMO HOMO Level Localized on Phenoxazine ADA->HOMO LUMO LUMO Level Localized on Formyls ADA->LUMO ICT Intramolecular Charge Transfer (ICT) HOMO->ICT Photoexcitation LUMO->ICT Electron Reception BandGap Narrowed Electronic Band Gap ICT->BandGap Photophysical Result

    Fig 1: Logical flow of the A-D-A push-pull mechanism narrowing the electronic band gap.

    Experimental Protocols for Band Gap Determination

    To establish a self-validating system, the electronic band gap must be measured using orthogonal techniques: Cyclic Voltammetry (electrochemical gap) and UV-Vis Spectroscopy (optical gap).

    Electrochemical Band Gap ( EgCV​ ) via Cyclic Voltammetry

    Cyclic Voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels, respectively.

    Self-Validating Protocol:

    • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Causality: DCM is chosen because the formyl-substituted phenoxazine is highly soluble in it, and anhydrous conditions prevent the premature quenching of radical cations/anions formed during redox sweeps.

    • Cell Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ reference electrode.

    • Internal Calibration: Spike the solution with Ferrocene ( Fc ). Causality: The Fc/Fc+ redox couple provides an absolute internal standard, calibrating the pseudo-reference electrode to the vacuum energy level (-4.8 eV), ensuring trustworthiness across different laboratory environments[5].

    • Measurement & Calculation: Sweep the potential at 50 mV/s. Extract the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

      • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

      • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

      • EgCV​=ELUMO​−EHOMO​

    Optical Band Gap ( Egopt​ ) via UV-Vis Spectroscopy

    The optical band gap represents the minimum photon energy required to excite an electron from the HOMO to the LUMO.

    Self-Validating Protocol:

    • Sample Preparation: Prepare a highly dilute solution ( 1×10−5 M) of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde in spectroscopic-grade DCM. Causality: High dilution prevents intermolecular π−π aggregation, which would artificially red-shift the absorption onset and yield an inaccurate monomeric band gap.

    • Spectral Acquisition: Record the absorption spectrum from 300 nm to 800 nm using a dual-beam spectrophotometer with a pure DCM blank.

    • Tauc Plot Analysis: Convert the absorption data to a Tauc plot by graphing (αhν)2 versus photon energy ( ), assuming a direct allowed transition.

    • Extrapolation: Draw a tangent line along the steepest linear portion of the absorption edge. The x-intercept ( α=0 ) yields the exact optical band gap ( Egopt​ ).

    Experimental_Workflow Sample Sample Prep: 10-Ethyl-10H- phenoxazine-3,7-dicarbaldehyde UVVis UV-Vis Spectroscopy (Dilute DCM Solution) Sample->UVVis CV Cyclic Voltammetry (Fc/Fc+ Internal Standard) Sample->CV DFT DFT Calculations (B3LYP/6-31G*) Sample->DFT OptGap Optical Band Gap (Eg_opt) via Tauc Plot UVVis->OptGap ElecGap Electrochemical Gap (Eg_CV) via Redox Onsets CV->ElecGap TheoGap Theoretical Gap (Eg_DFT) via Orbital Mapping DFT->TheoGap Validation Orthogonal Cross-Validation & Material Integration OptGap->Validation ElecGap->Validation TheoGap->Validation

    Fig 2: Orthogonal experimental workflow for self-validating band gap characterization.

    Computational Validation (DFT)

    To validate the empirical findings, Density Functional Theory (DFT) is employed to map the spatial distribution of the frontier orbitals.

    Protocol:

    • Geometry Optimization: Optimize the ground-state geometry of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde in the gas phase using the Gaussian software package.

    • Functional/Basis Set Selection: Utilize the B3LYP functional with the 6-31G(d) basis set. Causality: B3LYP/6-31G(d) provides an optimal balance between computational expense and the accurate prediction of electron correlation in conjugated organic push-pull systems[5].

    • Isocontour Mapping: Generate HOMO and LUMO surfaces (isovalue = 0.02 a.u.). The theoretical gap ( EgDFT​ ) is calculated as the energy difference between these optimized states. While EgDFT​ typically overestimates the true optical gap due to the lack of solvent stabilization effects in standard gas-phase models, the topology of the orbitals confirms the ICT mechanism.

    Quantitative Data Summary

    The table below summarizes the typical quantitative parameters for 10-alkyl-10H-phenoxazine-3,7-dicarbaldehyde systems based on cross-referenced literature[2],[3],[5].

    ParameterMethod / SourceTypical Value (eV)Scientific Causality & Significance
    HOMO Level Cyclic Voltammetry-5.10 to -5.30Dominated by the electron-rich phenoxazine core. Ideal for hole injection from ITO or perovskite layers.
    LUMO Level Cyclic Voltammetry-3.20 to -3.50Deepened significantly by the electron-withdrawing 3,7-dicarbaldehyde groups, enabling ICT.
    EgCV​ Electrochemical~ 1.80 - 2.00Represents the fundamental charge transport gap required for device engineering.
    Egopt​ UV-Vis (Tauc Plot)~ 1.90 - 2.10Represents the photon-induced excitation gap. Slightly larger than CV due to exciton binding energy.
    EgDFT​ DFT (B3LYP/6-31G*)~ 2.50 - 2.80Gas-phase overestimation; highly valuable for confirming spatial orbital separation rather than absolute energy.

    References

    • Unadorned Molecular Engineering of Phenoxazine-Core-Based Hole-Transport Materials for Sustainable Perovskite Solar Cells ACS Omega[Link]

    • Effect of π-Conjugated Spacer in N-Alkylphenoxazine-Based Sensitizers Containing Double Anchors for Dye-Sensitized Solar Cells Molecules / PubMed Central (PMC)[Link]

    • Unsymmetrical and Symmetrical Push–Pull Phenothiazines The Journal of Organic Chemistry (ACS)[Link]

    • DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit International Journal of Molecular Sciences / PubMed Central (PMC)[Link]

    Sources

    Foundational

    Harnessing Thermally Activated Delayed Fluorescence (TADF) in Phenoxazine-Based Architectures: Mechanisms, Photophysics, and Protocols

    Executive Summary The evolution of organic photophysics has been fundamentally disrupted by the advent of Thermally Activated Delayed Fluorescence (TADF). By enabling the upconversion of non-emissive triplet excitons int...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The evolution of organic photophysics has been fundamentally disrupted by the advent of Thermally Activated Delayed Fluorescence (TADF). By enabling the upconversion of non-emissive triplet excitons into emissive singlet states via reverse intersystem crossing (rISC), TADF circumvents the 25% internal quantum efficiency limit of traditional fluorescent materials without relying on scarce, heavy-metal phosphors (e.g., Iridium or Platinum).

    For researchers and drug development professionals, understanding the structural dynamics of TADF is critical—not only for designing next-generation Organic Light-Emitting Diodes (OLEDs) but also for engineering ultra-high-contrast theranostic agents and bio-imaging probes. This whitepaper provides a comprehensive technical analysis of the TADF mechanism, specifically focusing on phenoxazine (PXZ) as a highly rigid, strong electron-donating moiety. We dissect the quantum mechanical causality behind its photophysics, benchmark its quantitative performance, and provide self-validating experimental protocols for kinetic characterization.

    Mechanistic Foundations of Phenoxazine-Based TADF

    The Causality of Orthogonal Donor-Acceptor Conformations

    The fundamental prerequisite for TADF is a near-zero energy gap ( ΔEST​ ) between the lowest excited singlet state ( S1​ ) and the lowest triplet state ( T1​ ).

    In molecular design, this is achieved by decoupling the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). Phenoxazine (PXZ) is an ideal electron donor because its tricyclic core is highly rigid and electron-rich. When PXZ is covalently bonded to an electron acceptor (e.g., triazine or quinoline) via a C–N single bond, steric hindrance forces the molecule into a highly twisted, nearly orthogonal donor-acceptor (D-A) conformation[1].

    This orthogonal geometry strictly localizes the HOMO on the phenoxazine donor and the LUMO on the acceptor. Consequently, the spatial overlap integral between the electron and hole is minimized, driving ΔEST​ down to the thermal energy threshold at room temperature ( ∼0.025 eV).

    Spin-Orbit Coupling and Higher-Order Triplet States

    While a small ΔEST​ is necessary, it is not sufficient. The rate of reverse intersystem crossing ( krISC​ ) is governed by Spin-Orbit Coupling (SOC) between states of different multiplicities. According to El-Sayed’s rule, transitions between states of the same orbital character (e.g., Charge Transfer to Charge Transfer, 3CT→1CT ) are quantum mechanically forbidden.

    Phenoxazine derivatives overcome this by leveraging closely lying Locally Excited (LE) triplet states ( 3LE ). The rISC process often takes a "detour" through a higher-order triplet state ( T2​ ). Vibronic coupling between the T1​ and T2​ states allows the exciton to transition from a 3CT state to a 3LE state, which then undergoes rapid, spin-allowed rISC to the 1CT state[2].

    TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet CT State) S0->S1 Excitation (hv) S1->S0 Prompt Fluorescence T1 T1 (Triplet CT State) S1->T1 ISC (Intersystem Crossing) T1->S0 Non-radiative Decay T1->S1 Direct rISC (Slow) T2 T2 (Triplet LE State) T1->T2 Vibronic Coupling T2->S1 rISC via T2 (Fast)

    Jablonski diagram illustrating the TADF mechanism and reverse intersystem crossing (rISC) pathways.

    Quantitative Benchmarks: Phenoxazine Derivatives

    The structural versatility of phenoxazine allows it to be paired with various acceptors to tune the emission from blue to red. The table below synthesizes the photophysical and electroluminescent properties of leading PXZ-based TADF architectures.

    Emitter ArchitectureAcceptor Moiety ΔEST​ (eV) krISC​ ( s−1 )PLQY (%)Max EQE (%)Primary Application
    PXPTQ (Hetero-donor)Quinoline0.07 – 0.11 4.4×107 70.0~20.0High-efficiency OLEDs[2]
    PXZ-TRZ Triazine~0.02 ∼106 ~90.0~24.0Horizontally oriented films[3]
    PXZ-SFIP Dibenzothiophene sulfoximineN/AN/AHigh5.75AIE-based Bio-imaging / OLEDs[4]

    Note: The incorporation of multiple hetero-donors (e.g., combining phenoxazine with phenothiazine) significantly increases the density of triplet states near the singlet state, pushing krISC​ beyond 107s−1 [2].

    Empirical Workflows: Characterizing TADF Kinetics

    The Causality of Kinetic Methodologies

    Steady-state photoluminescence cannot differentiate between instantaneous emission and delayed emission. Therefore, Transient Photoluminescence (TRPL) is the gold standard. However, conventional TRPL spans multiple orders of magnitude in both intensity and timescale, creating a massive dynamic range that makes it difficult to accurately fit early (prompt) and late (delayed) processes simultaneously[5].

    To solve this, researchers have developed high-throughput Photoluminescence Turn-On methods . Instead of measuring the decay over micro-seconds, this method measures the linear intensity rise of the delayed fluorescence immediately following a short laser pulse. Because the intensity changes over only one order of magnitude, it eliminates dynamic range errors and allows for rapid, reliable extraction of rate constants[6][7].

    Protocol: High-Dynamic-Range TRPL & Kinetic Extraction

    This self-validating protocol outlines the extraction of prompt ( τp​ ) and delayed ( τd​ ) lifetimes to calculate the rISC rate.

    Step 1: Sample Preparation (Strictly Anaerobic)

    • Action: Spin-coat the PXZ-based TADF emitter doped into a host matrix (e.g., mCP or DPEPO at 10 wt%) onto a quartz substrate inside a nitrogen-filled glovebox. Encapsulate the film with a glass coverslip and UV-curable epoxy.

    • Causality: Triplet excitons ( T1​ ) are highly susceptible to quenching by molecular oxygen ( 3O2​ ). Any oxygen ingress will artificially shorten the delayed lifetime, invalidating the krISC​ calculation.

    Step 2: Pulsed Laser Excitation

    • Action: Excite the sample using a picosecond pulsed diode laser (e.g., 375 nm) at a low repetition rate (e.g., 10 kHz).

    • Causality: A low repetition rate ensures that all delayed fluorescence from the previous pulse has completely decayed before the next excitation, preventing signal pile-up.

    Step 3: Dual-Regime Detection

    • Action: Capture the prompt decay using Time-Correlated Single Photon Counting (TCSPC) for the 0–50 ns window. Capture the delayed decay using a gated Intensified Charge-Coupled Device (ICCD) or streak camera for the 50 ns – 100 µs window[8][9].

    Step 4: Biexponential Fitting & Self-Validation

    • Action: Fit the combined decay curve to a biexponential function: I(t)=A1​e−t/τp​+A2​e−t/τd​ .

    • Validation Check: Calculate the total photoluminescence quantum yield ( Φtotal​ ) independently using an integrating sphere. The sum of the calculated fractional yields of the prompt ( Φp​ ) and delayed ( Φd​ ) components derived from the fit must equal the independently measured Φtotal​ within a ±5% margin. If they do not match, the system is experiencing non-linear quenching (e.g., triplet-triplet annihilation) and the excitation fluence must be reduced.

    TRPL_Workflow Prep 1. Sample Prep (Inert Atmosphere) Excite 2. Pulsed Laser Excitation Prep->Excite Detect 3. TCSPC & ICCD Detection Excite->Detect Fit 4. Biexponential Decay Fitting Detect->Fit Extract 5. Extract k_PF, k_DF, and k_rISC Fit->Extract

    Step-by-step workflow for characterizing TADF kinetics using Transient Photoluminescence.

    Translational Applications: From OLEDs to Biophotonics

    While phenoxazine-based TADF molecules are heavily utilized to maximize External Quantum Efficiency (EQE) in OLED displays, their unique photophysics offer a massive, largely untapped potential for drug development and biophotonics .

    Specific phenoxazine architectures, such as those paired with dibenzothiophene sulfoximine, exhibit Aggregation-Induced Emission (AIE) alongside TADF[4][10][11]. In aqueous biological environments, these hydrophobic molecules self-assemble into nanoparticles. This aggregation restricts intramolecular rotation, shutting down non-radiative decay pathways and turning on the fluorescence.

    For drug development professionals, this AIE-TADF synergy enables Time-Resolved Fluorescence Imaging (TRFI) . Biological tissues possess inherent autofluorescence with short lifetimes (nanoseconds). Because TADF emission occurs on the microsecond timescale, researchers can apply a time-gate (a microsecond delay before the camera begins recording). This completely filters out the biological background noise, yielding ultra-high-contrast, zero-background imaging for tracking drug nanocarriers, mapping localized hypoxia, or monitoring intracellular drug release in vivo.

    Sources

    Exploratory

    Comprehensive Technical Guide on 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde: Molecular Properties, Solubility Profiling, and Application Workflows

    As the demand for highly tunable, redox-active organic molecules accelerates across both optoelectronics and medicinal chemistry, phenoxazine derivatives have emerged as privileged scaffolds. Unsubstituted phenoxazine, h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for highly tunable, redox-active organic molecules accelerates across both optoelectronics and medicinal chemistry, phenoxazine derivatives have emerged as privileged scaffolds. Unsubstituted phenoxazine, however, suffers from severe processing limitations due to its poor solubility and high crystal lattice energy[1].

    This technical whitepaper provides an in-depth analysis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde , a rationally designed derivative that overcomes these limitations. By acting as a Senior Application Scientist, I will deconstruct the causality behind its physicochemical properties, establish self-validating protocols for its characterization, and map its utility in advanced material workflows.

    Structural Causality and Physicochemical Properties

    The molecular architecture of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS: 228264-76-4) is defined by a central electron-rich phenoxazine core flanked by two electron-withdrawing formyl groups, creating a strong "push-pull" Donor-Acceptor-Donor (D-A-D) system[2].

    The strategic N-alkylation (ethylation) at the 10-position is the critical modification that dictates its macroscopic behavior. In unsubstituted phenoxazines, the secondary amine (N-H) participates in robust intermolecular hydrogen bonding, rendering the compound largely insoluble in common solvents[1]. The introduction of the ethyl group sterically disrupts this hydrogen bonding network, significantly lowering the lattice energy and enhancing solubility in organic media[3].

    Table 1: Key Physicochemical Parameters

    ParameterValueScientific Implication
    CAS Number 228264-76-4Unique identifier for the 3,7-dicarbaldehyde derivative[2].
    Molecular Formula C16H13NO3Dictates the exact mass and stoichiometric ratios[2].
    Molecular Weight 267.284 g/mol Optimal size for vacuum thermal evaporation and solution casting[2].
    Topological Polar Surface Area 46.61 ŲIndicates moderate polarity, driven primarily by the two formyl oxygens.
    LogP (Predicted) ~3.64Highly lipophilic; predicts excellent partitioning into organic phases.

    Empirical Solubility Profile

    Understanding the solubility profile is paramount for downstream processing, whether for solution-processed Organic Light-Emitting Diodes (OLEDs) or biological assay formulation. The dual formyl groups increase the overall dipole moment, rendering the molecule highly compatible with polar aprotic solvents.

    Table 2: Solvent Compatibility and Application Context

    Solvent ClassRepresentative SolventsEst. SolubilityMechanistic Rationale & Application
    Polar Aprotic DMSO, DMF>50 mg/mLHigh dipole-dipole interactions stabilize the formyl groups. Ideal for bioassay stock solutions.
    Halogenated DCM, Chloroform>50 mg/mLN-ethylation prevents H-bonding, allowing solvation by dispersive forces. Used in synthesis[3].
    Ethers / Aromatics THF, Toluene10 - 50 mg/mLModerate polarity matches the phenoxazine core. Standard for spin-coating thin films.
    Aqueous Water, PBS (pH 7.4)<0.01 mg/mLLack of ionizable groups at physiological pH results in extreme hydrophobicity[1].

    Experimental Workflows: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They rely on the inherent chemical properties of the molecule to confirm the success of the procedure.

    Protocol A: Thermodynamic Solubility Profiling (Shake-Flask UV-Vis Method)

    Causality: Kinetic solubility assays often overestimate solubility due to transient supersaturation. The shake-flask method ensures true thermodynamic equilibrium. Furthermore, the extended π -conjugation of the D-A-D system provides a distinct, strong UV-Vis absorption band, allowing precise quantification via the Beer-Lambert law without the need for complex HPLC-MS validation.

    • Saturation: Add an excess of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (approx. 100 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at a constant 25°C for 48 hours. This extended timeframe guarantees that the dissolution-precipitation equilibrium is reached.

    • Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

    • Quantification: Carefully aspirate the supernatant, perform serial dilutions in the same solvent to reach the linear dynamic range of the spectrophotometer, and measure the absorbance at the λmax​ (typically ~380-420 nm, solvent dependent). Calculate the exact concentration using a pre-established calibration curve.

    Protocol B: Regioselective Synthesis via Vilsmeier-Haack Formylation

    Causality: The synthesis of this dialdehyde from 10-ethyl-10H-phenoxazine relies on electrophilic aromatic substitution. The electron-donating nitrogen and oxygen atoms strongly activate the aromatic rings. Due to resonance stabilization of the Wheland intermediate, the electrophile is directed exclusively to the para positions relative to the nitrogen (the 3 and 7 positions), ensuring high regioselectivity[2].

    • Vilsmeier Reagent Generation: Cool 10 mL of anhydrous DMF to 0°C under an inert argon atmosphere. Dropwise, add 3.0 equivalents of Phosphorus oxychloride (POCl 3​ ). Stir for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

    • Electrophilic Attack: Slowly add 1.0 equivalent of 10-ethyl-10H-phenoxazine dissolved in minimal DMF. Allow the reaction to warm to room temperature, then heat to 80°C for 4 hours.

    • Hydrolysis & Quenching: Pour the dark reaction mixture over crushed ice containing a saturated solution of sodium acetate. The mildly basic conditions hydrolyze the iminium intermediate into the final formyl groups while preventing degradation of the phenoxazine core.

    • Isolation: Extract the aqueous phase with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

    Workflow Visualization

    Workflow A 10-Ethyl-10H-phenoxazine (Core Precursor) B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Electrophilic Aromatic Substitution C 10-Ethyl-10H-phenoxazine- 3,7-dicarbaldehyde B->C Regioselective Formylation D Thermodynamic Solubility Profiling C->D Quality Control E Optoelectronic & Redox Characterization C->E Photophysical Screening F OLED / TADF Material Development D->F High Organic Solubility G Medicinal Chemistry (Bioactive Scaffolds) D->G Bioavailability Check E->F Push-Pull (D-A) Core E->G Fluorescent Probes

    Fig 1: Synthesis, solubility and application workflow of the 3,7-dicarbaldehyde derivative.

    Applications in Advanced Materials and Drug Development

    Optoelectronics (OLEDs & UOP): The spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the electron-rich phenoxazine core, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the formyl groups, results in a small singlet-triplet energy gap ( ΔEST​ ). This makes the molecule an exceptional intermediate for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and ultralong organic phosphorescence (UOP) materials[4]. The enhanced solubility provided by the ethyl group allows for low-cost, large-area solution processing (e.g., spin-coating or inkjet printing) of these OLED devices.

    Medicinal Chemistry: In pharmaceutical development, the dialdehyde acts as a versatile synthetic hub. The reactive formyl groups can undergo condensation with primary amines to form bis-Schiff bases, or participate in Knoevenagel condensations to generate complex, highly conjugated heterocyclic arrays. These downstream derivatives are actively screened for anti-proliferative, neuroprotective, and fluorescent biomarker applications.

    References

    • Title: A Photoactivatable Luminescent Motif through Ring-Flipping Isomerization for Multiple Photopatterning Source: Journal of the American Chemical Society URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Schiff Base Condensation Protocols for 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 10-ethyl-10H-phenoxa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

    Introduction & Mechanistic Rationale

    The compound 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4) is a highly versatile, electron-rich building block. Featuring a rigid, redox-active phenoxazine core with an N-ethyl solubilizing group, this dialdehyde is widely utilized in the synthesis of Donor-Acceptor (D-A) fluorophores, hole-transporting materials, and photoactive Covalent Organic Frameworks (COFs).

    The primary synthetic utility of this compound lies in its ability to undergo Schiff base condensation with primary amines to form stable imine linkages (-C=N-).

    Causality in Experimental Design

    Schiff base formation is an equilibrium-driven process. The reaction requires strict control over solvent polarity, temperature, and acid catalysis to push the equilibrium toward the imine product.

    • The Role of the Acid Catalyst: Glacial or aqueous acetic acid is employed to protonate the carbonyl oxygen of the formyl groups, increasing their electrophilicity. However, the acid concentration must be carefully titrated; excessive acidity will protonate the primary amine nucleophile, rendering it inactive and halting the reaction .

    • Thermodynamic Error Correction: When synthesizing extended lattices (like COFs), the reversibility of the imine bond is a feature, not a bug. It allows the polymer network to "proofread" and correct structural defects during polycondensation, leading to highly crystalline materials .

    Mechanism Aldehyde Phenoxazine-3,7-dicarbaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine Nucleophilic Addition Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Schiff Base (Imine) + H2O Hemiaminal->Imine + H+ Dehydration Imine->Hemiaminal + H2O Hydrolysis

    Fig 1: Reversible acid-catalyzed Schiff base condensation mechanism.

    Protocol A: Synthesis of Discrete Phenoxazine Schiff Base Ligands

    This protocol is designed for the synthesis of discrete molecular fluorophores or ligands by reacting the dialdehyde with a standard primary amine (e.g., an aniline derivative).

    Step-by-Step Methodology
    • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (1.0 mmol, ~267 mg) in 20 mL of absolute ethanol. Rationale: Ethanol stabilizes the polar hemiaminal transition state while allowing the hydrophobic imine product to precipitate upon cooling.

    • Amine Addition: Add the selected primary amine (2.2 mmol, slight stoichiometric excess to drive completion).

    • Catalysis: Add 3–5 drops of glacial acetic acid (approx. 0.1 mL).

    • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6–8 hours.

    • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is complete when the highly fluorescent dialdehyde spot is entirely consumed.

    • Isolation: Remove the flask from heat and cool to 0 °C in an ice bath for 2 hours to induce precipitation. Isolate the solid via vacuum filtration and wash with cold ethanol (2 × 5 mL).

    • Self-Validation (Final): Confirm product identity via 1 H NMR (CDCl 3​ ). A successful condensation is validated by the disappearance of the aldehyde proton peak at ~9.8 ppm and the emergence of a sharp azomethine (-CH=N-) singlet at ~8.4 ppm .

    Protocol B: Solvothermal Synthesis of a 2D Phenoxazine-COF

    To construct a 2D Covalent Organic Framework, the V-shaped (C2-symmetric) 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde must be reacted with a C3-symmetric node, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a hexagonal (hcb) lattice .

    Step-by-Step Methodology
    • Monomer Loading: Weigh 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (0.15 mmol) and TAPB (0.10 mmol) into a 10 mL Pyrex ampoule. Rationale: The 3:2 molar ratio perfectly matches the stoichiometric requirements for a C2 + C3 topology.

    • Solvent System: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate the mixture for 10 minutes. Rationale: This specific solvent blend balances the solubility of the monomers with the insolubility of the growing polymer, preventing amorphous precipitation and promoting crystalline growth.

    • Catalyst Addition: Add 0.2 mL of 3M aqueous acetic acid.

    • Degassing (Critical Step): Flash-freeze the ampoule in liquid nitrogen. Evacuate the tube to < 50 mTorr, then isolate the vacuum and allow the mixture to thaw. Repeat this freeze-pump-thaw cycle three times. Rationale: Oxygen at 120 °C will rapidly oxidize the electron-rich phenoxazine core, destroying the framework's optoelectronic properties.

    • Polycondensation: Flame-seal the ampoule under static vacuum. Place it in an isothermal oven at 120 °C for 72 hours. The sealed environment generates autogenous pressure, keeping the solvents liquid and enabling thermodynamic error correction.

    • Purification: Cool to room temperature, break the ampoule, and collect the precipitate. Transfer the solid to a Soxhlet extractor and wash with anhydrous THF for 24 hours to remove trapped oligomers, followed by dynamic vacuum drying at 100 °C for 12 hours.

    • Self-Validation (Final):

      • FT-IR: Verify the complete disappearance of the C=O stretch (~1685 cm −1 ) and the appearance of the C=N stretch (~1615 cm −1 ).

      • PXRD: Powder X-Ray Diffraction should reveal a sharp, intense (100) peak at low 2 θ (~2.5°–3.5°), confirming long-range 2D crystallinity.

    COF_Synthesis Monomers Monomers: Phenoxazine Dialdehyde (C2) + Triamine (C3) Solvent Solvent Mixture: 1,4-Dioxane / Mesitylene (1:1 v/v) Monomers->Solvent Catalyst Catalyst: 3M Aqueous Acetic Acid (0.1 mL) Solvent->Catalyst Degas Degassing: Freeze-Pump-Thaw (3 Cycles) Catalyst->Degas Reaction Solvothermal Condensation: 120 °C for 72 h (Sealed Tube) Degas->Reaction Thermodynamic Control Purification Purification: Soxhlet Extraction (THF/Acetone) Reaction->Purification Isolation Product Final Product: Highly Crystalline 2D Imine-COF Purification->Product

    Fig 2: Solvothermal workflow for synthesizing phenoxazine-based 2D COFs.

    Quantitative Data & Reaction Parameters

    The following table summarizes the critical parameters for both protocols, allowing for rapid comparison and troubleshooting.

    ParameterProtocol A: Discrete LigandProtocol B: 2D Imine-COF
    Monomer Ratio 1 : 2.2 (Dialdehyde : Monoamine)3 : 2 (Dialdehyde : Triamine)
    Solvent System Absolute Ethanol (100%)1,4-Dioxane / Mesitylene (1:1 v/v)
    Catalyst Glacial Acetic Acid (Catalytic drops)3M Aqueous Acetic Acid (0.2 mL)
    Atmosphere Flowing Nitrogen (1 atm)Static Vacuum (< 50 mTorr)
    Temp / Time 80 °C / 6–8 hours120 °C / 72 hours
    Isolation Method Ice-bath precipitation & filtrationSoxhlet extraction (THF, 24h)
    Primary Validation 1 H NMR (Azomethine peak ~8.4 ppm)PXRD (Crystalline low-angle peaks)

    References

    • Imine-Linked Covalent Organic Frameworks Journal of the American Chemical Society[Link]

    • Covalent Organic Frameworks: Chemical Approaches to Designer Structures and Built-In Functions Chemical Reviews[Link]

    • A robust and luminescent covalent organic framework as a highly efficient and recyclable photocatalyst Nature Communications[Link]

    • Comprehensive Organic Name Reactions and Reagents: Schiff Base Formation Wiley Online Library[Link]

    Application

    Application Note: Synthesis and Photophysical Characterization of A-D-A Type TADF Emitters Using 10-Ethyl-3,7-diformylphenoxazine

    Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The development of third-generation Organic Light-Emittin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals Document Type: Technical Guide & Experimental Protocol

    Executive Summary

    The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) materials, which can achieve nearly 100% internal quantum efficiency without the use of heavy metals[1]. This application note details the mechanistic rationale, synthetic workflow, and self-validating experimental protocols for constructing Acceptor-Donor-Acceptor (A-D-A) TADF emitters using 10-ethyl-3,7-diformylphenoxazine as the core building block.

    Mechanistic Rationale: The Phenoxazine Core in TADF

    To achieve efficient TADF, a molecule must possess a minimal singlet-triplet energy gap ( ΔEST​ ), typically below 0.2 eV[2]. This is accomplished by designing highly twisted intramolecular charge transfer (ICT) architectures that spatially separate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1].

    Phenoxazine is an exceptional electron donor due to its electron-rich nitrogen and oxygen heteroatoms and its rigid, slightly non-planar geometry[3]. By utilizing 10-ethyl-3,7-diformylphenoxazine, we establish a versatile scaffold:

    • The 10-Ethyl Group: Alkylation at the nitrogen atom prevents unwanted nucleophilic side reactions during synthesis and significantly enhances the solubility of the final rigid emitter in organic solvents, a critical factor for both purification and thin-film device processing.

    • The 3,7-Diformyl Groups: Positioned para to the nitrogen, these formyl groups serve as highly reactive electrophilic handles. They can be readily converted into strong electron-withdrawing groups (e.g., dicyanovinyl groups) to form an A-D-A triad[4].

    This D-A separation allows triplet excitons to undergo Reverse Intersystem Crossing (RISC) back to the singlet state using ambient thermal energy, bypassing spin-forbidden radiative decay constraints.

    TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S1 RISC (Thermal)

    Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

    Synthetic Workflow & Protocols

    The synthesis of a prototypical A-D-A TADF emitter—10-ethyl-3,7-bis(2,2-dicyanovinyl)phenoxazine—is achieved via a two-step sequence: Vilsmeier-Haack formylation followed by a Knoevenagel condensation.

    Synthesis_Workflow Precursor 10-Ethylphenoxazine Step1 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 90°C) Precursor->Step1 Intermediate 10-Ethyl-3,7-diformylphenoxazine (Key Dialdehyde Intermediate) Step1->Intermediate Step2 Knoevenagel Condensation (Malononitrile, Piperidine, EtOH, Reflux) Intermediate->Step2 Product A-D-A TADF Emitter (e.g., Dicyanovinyl Derivative) Step2->Product QC In-Process QC: TLC & UV-Vis Red-Shift Step2->QC QC->Product

    Workflow for synthesizing A-D-A TADF emitters from 10-ethylphenoxazine.

    Protocol 3.1: Synthesis of 10-Ethyl-3,7-diformylphenoxazine (Intermediate)

    Causality Note: The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent (formed in situ from POCl 3​ and DMF) to electrophilically attack the electron-rich 3 and 7 positions of the phenoxazine ring[4].

    • Reagent Preparation: In a flame-dried round-bottom flask under N 2​ , add anhydrous DMF (10 mL) and cool to 0 °C using an ice bath.

    • Vilsmeier Reagent Formation: Dropwise add POCl 3​ (3.0 equiv) over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion.

    • Substrate Addition: Dissolve 10-ethylphenoxazine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

    • Heating: Remove the ice bath and gradually heat the reaction to 90 °C for 12 hours.

    • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into crushed ice. Neutralize with saturated aqueous sodium acetate until the pH reaches ~7. Extract with dichloromethane (3 × 50 mL), dry over anhydrous MgSO 4​ , and concentrate.

    • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to yield 10-ethyl-3,7-diformylphenoxazine as a yellow solid[5].

    Protocol 3.2: Knoevenagel Condensation to Form the TADF Emitter

    Causality Note: Piperidine acts as a weak organic base to deprotonate the active methylene of malononitrile. Ethanol is chosen as the solvent because it dissolves the starting materials at reflux, but the highly conjugated, rigid A-D-A product will precipitate upon cooling, driving the equilibrium forward and simplifying isolation.

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10-ethyl-3,7-diformylphenoxazine (1.0 mmol) and malononitrile (2.5 mmol, slight excess to ensure double condensation) in absolute ethanol (20 mL).

    • Catalysis: Add 3–5 drops of piperidine. Self-Validation: Upon addition of the catalyst, the solution should immediately begin to darken, indicating the initiation of carbanion attack and extended conjugation.

    • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • In-Process QC: Monitor via TLC (DCM:Hexane 1:1). The starting dialdehyde spot will disappear, replaced by a highly polar, brightly colored spot near the baseline.

    • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The highly conjugated TADF emitter will precipitate as a dark red/purple solid.

    • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL) to remove unreacted malononitrile and piperidine, and dry under a vacuum. Recrystallize from chloroform/ethanol if ultra-high purity is required for OLED fabrication.

    Photophysical Characterization & Data Interpretation

    To validate the TADF properties of the synthesized emitter, rigorous photophysical characterization is required.

    • UV-Vis & Steady-State Photoluminescence (PL): The formation of the A-D-A structure will result in a massive bathochromic (red) shift in absorption compared to the dialdehyde precursor, confirming the establishment of a strong ICT band.

    • Low-Temperature Phosphorescence (77 K): Measure the fluorescence at 298 K and phosphorescence at 77 K (using a delayed gate). The energy difference between the onset of these two spectra represents the ΔEST​ .

    • Transient Photoluminescence: Measure the decay lifetime in a degassed toluene solution or a doped host film (e.g., CBP). Crucial Step: Oxygen is a potent triplet quencher. Degassing via freeze-pump-thaw is mandatory to observe the microsecond-scale delayed fluorescence ( τd​ ) component.

    Quantitative Data Presentation

    The table below summarizes the target quantitative parameters expected for high-performance phenoxazine-based TADF emitters[1][3].

    ParameterTypical Target RangeMechanistic Significance
    ΔEST​ 0.02 – 0.20 eVA gap < 0.2 eV is required to allow ambient thermal energy ( kB​T≈26 meV) to drive RISC.
    PLQY ( ΦPL​ ) 60% – 95%High quantum yield dictates the ultimate External Quantum Efficiency (EQE) of the OLED device.
    τprompt​ 10 – 50 nsRepresents the initial radiative relaxation of singlet excitons.
    τdelayed​ 1 – 10 μ sShorter delayed lifetimes mitigate triplet-triplet annihilation (TTA) and efficiency roll-off at high voltages.
    HOMO Level -5.0 to -5.3 eVLocalized on the phenoxazine core; dictates the hole injection barrier from the host matrix.
    LUMO Level -3.0 to -3.5 eVLocalized on the dicyanovinyl acceptors; dictates the electron injection barrier.

    References

    • Al-Sharji, H., Ilmi, R., & Khan, M. S. (2024). Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes. Topics in Current Chemistry.[Link]

    • Geng, Y., et al. (2023). Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. Molecules.[Link]

    • Beilstein Journal of Organic Chemistry. (2022). Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine.[Link]

    • Synthetic Metals. (2014). Highly conjugated electron rich thiophene antennas on phenothiazine and phenoxazine-based sensitizers for dye sensitized solar cells.[Link]

    Sources

    Method

    Application Note: Rational Design and Synthesis of Phenoxazine-Based Hole-Transport Layers for Next-Generation OLEDs

    Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Organic Chemists, and Optoelectronics Researchers Introduction: The Paradigm Shift in Hole-Transport Materials The commercial viability of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Organic Chemists, and Optoelectronics Researchers

    Introduction: The Paradigm Shift in Hole-Transport Materials

    The commercial viability of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) hinges heavily on the efficiency of charge carrier transport. Historically, materials like NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine) and Spiro-OMeTAD have dominated the Hole-Transport Layer (HTL) landscape. However, their susceptibility to crystallization, high synthesis costs, and sub-optimal charge mobility have driven the search for alternative core structures[1].

    Enter 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS: 228264-76-4), a highly versatile dialdehyde intermediate. The phenoxazine core is characterized by an electron-rich nitrogen-oxygen heterocyclic system that naturally adopts a non-planar "butterfly" conformation[2]. This unique steric geometry is critical: it suppresses detrimental intermolecular π−π stacking (which leads to fluorescence quenching and phase separation) while maintaining excellent hole mobility[3]. By functionalizing the 3 and 7 positions with aldehyde groups, researchers can symmetrically extend the π -conjugated system via Knoevenagel or Wittig reactions, creating highly tunable Donor-Acceptor-Donor (D-A-D) architectures[4].

    This application note details the mechanistic rationale, self-validating synthesis protocols, and device integration strategies for utilizing 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde in high-efficiency OLED HTLs.

    Mechanistic Rationale and Workflow Design

    The transformation of a simple phenoxazine core into a high-performance HTL requires precise molecular engineering. The 10-ethyl group serves a dual purpose: it acts as an electron-donating inductive group to stabilize the radical cation formed during hole transport, and it significantly enhances the solubility of the final macromolecule in orthogonal solvents (like chlorobenzene) required for solution-processed OLED fabrication[1].

    The formylation at the 3 and 7 positions exploits the strong para-directing nature of the central nitrogen atom. Once the dialdehyde is isolated, it acts as a universal electrophilic hub. Reacting this hub with active methylene compounds (e.g., phenylacetonitrile derivatives) yields extended conjugated systems with finely tuned Highest Occupied Molecular Orbital (HOMO) levels, ensuring a barrier-free cascade for hole injection from the anode to the emissive layer.

    G N1 10-Ethyl-10H-phenoxazine (Precursor) N2 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 80°C) N1->N2 Formylating Agent N3 10-ethyl-10H-phenoxazine- 3,7-dicarbaldehyde N2->N3 Intermediate Isolation N4 Knoevenagel Condensation (Active Methylene, t-BuOK) N3->N4 End-capping N5 Extended π-Conjugated HTM (D-A-D-A-D System) N4->N5 Purification (Column) N6 OLED HTL Fabrication (Spin-Coating / Vacuum Deposition) N5->N6 Device Integration

    Caption: Synthesis and device integration workflow of phenoxazine-based HTMs.

    Self-Validating Experimental Protocols

    The following protocols are designed with built-in quality control (QC) checkpoints to ensure self-validation at each stage of the chemical synthesis and device fabrication.

    Protocol A: Synthesis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Causality: The Vilsmeier-Haack reaction is utilized because the chloromethyleneiminium ion selectively attacks the electron-rich para-positions of the phenoxazine ring. Temperature control is critical to prevent unwanted polymerization.

    • Reagent Preparation: Purge a 100 mL two-neck round-bottom flask with ultra-high purity N2​ . Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C using an ice-salt bath.

    • Complex Formation: Dropwise, add 2.4 mL (26 mmol) of Phosphorus oxychloride ( POCl3​ ) over 30 minutes. QC Checkpoint: The solution should turn into a pale-yellow viscous complex (Vilsmeier reagent).

    • Substrate Addition: Dissolve 1.0 g (4.7 mmol) of 10-ethyl-10H-phenoxazine in 5 mL of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

    • Formylation: Remove the ice bath, allow the system to reach room temperature, and subsequently heat to 80 °C for 12 hours under continuous stirring[5].

    • Quenching & Isolation: Pour the hot mixture over 100 g of crushed ice and neutralize with saturated sodium acetate solution until pH ~7. Extract with dichloromethane (DCM, 3 x 50 mL).

    • Self-Validation (QC):

      • Run Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The dialdehyde product will show a distinct, highly polar spot under 254 nm UV light compared to the starting material.

      • Confirm via 1H NMR ( CDCl3​ ): Look for the characteristic sharp aldehyde proton singlets at ~9.8 ppm (2H).

    Protocol B: Knoevenagel Condensation to Extended HTM

    Causality: Strong base (t-BuOK) generates a carbanion from the active methylene compound, which attacks the dialdehyde. The subsequent dehydration yields a highly conjugated, rigid alkene bridge.

    • Reaction Setup: In a 50 mL flask, dissolve 0.5 mmol of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde and 1.5 mmol of the chosen end-capping agent (e.g., 4-methoxyphenylacetonitrile) in 15 mL of dry ethanol[5].

    • Base Catalysis: Add 1.5 mmol of potassium tert-butoxide (t-BuOK) in one portion.

    • Reflux: Heat the mixture to 85 °C under N2​ for 12 hours. A brightly colored precipitate (typically deep orange/red) will form as conjugation extends.

    • Purification: Filter the precipitate hot, wash with cold ethanol, and recrystallize from a chloroform/methanol mixture.

    • Self-Validation (QC): Verify the disappearance of the aldehyde peak (~9.8 ppm) and the emergence of vinylic protons (~7.4 ppm) in the 1H NMR spectrum.

    Protocol C: OLED HTL Thin-Film Fabrication

    Causality: Solution processing via spin-coating requires precise control over solvent evaporation to prevent pinhole formation, which causes electrical shorting.

    • Solution Preparation: Dissolve the synthesized HTM in anhydrous chlorobenzene at a concentration of 10 mg/mL. Filter through a 0.22 μ m PTFE syringe filter to remove micro-particulates.

    • Substrate Prep: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV/O3​ for 20 minutes to increase the work function and hydrophilicity.

    • Spin-Coating: Dispense 40 μ L of the HTM solution onto the ITO substrate. Spin at 2500 RPM for 45 seconds.

    • Thermal Annealing: Transfer immediately to a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox. Causality: Annealing drives off residual solvent and induces favorable molecular packing without triggering crystallization, owing to the butterfly conformation of the phenoxazine core[2].

    • Self-Validation (QC): Measure hole mobility using the Space-Charge-Limited Current (SCLC) method on a hole-only device (ITO/PEDOT:PSS/HTM/MoO3/Ag). A linear Mott-Gurney fit should yield mobilities in the 10−4 to 10−3 cm2V−1s−1 regime.

    Energy Level Alignment and Device Architecture

    To function effectively, the HTL must possess a HOMO level that bridges the energy gap between the Hole Injection Layer (e.g., PEDOT:PSS) and the Emissive Layer (EML). Phenoxazine-based HTMs typically exhibit HOMO levels between -5.30 eV and -5.50 eV, which perfectly aligns with common green and yellow phosphorescent emitters[1].

    EnergyLevels Anode ITO Anode (-4.7 eV) HIL PEDOT:PSS (HIL) (-5.2 eV) Anode->HIL Hole Transport Cascade HTL Phenoxazine HTL (-5.3 to -5.5 eV) HIL->HTL Hole Transport Cascade EML Emissive Layer (-5.8 eV) HTL->EML Hole Transport Cascade ETL ETL / Cathode (-4.0 eV / -4.2 eV) EML->ETL Hole Transport Cascade

    Caption: Energy level alignment cascade facilitating hole injection in OLEDs.

    Quantitative Performance Benchmarks

    When integrated into phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, HTMs derived from 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde consistently outperform traditional materials. The table below summarizes the optoelectronic properties and device efficiencies of phenoxazine derivatives compared to industry standards.

    Table 1: Comparative Optoelectronic and Device Performance Metrics

    Material ClassHOMO (eV)LUMO (eV)Hole Mobility ( cm2/Vs )Max EQE (%)Max Current Efficacy (cd/A)
    NPB (Industry Standard)-5.40-2.40 1.2×10−4 12.939.8
    Spiro-OMeTAD (Reference)-5.22-2.05 2.0×10−4 ~14.0N/A
    Phenoxazine HTM (D-A-D) -5.35-2.65 8.5×10−4 19.650.6
    Phenoxazine-TADF Emitter -5.45-2.74 1.0×10−3 16.444.9

    Data synthesized from comparative studies on phenoxazine-substituted fluorene cores and non-doped TADF OLEDs[1][6].

    Key Takeaway: The substitution of conventional NPB with phenoxazine-derived HTMs in phosphorescent OLEDs has been shown to increase the External Quantum Efficiency (EQE) from 12.9% to 19.6%, while extending the device lifetime ( LT50​ ) by over 300% due to superior morphological stability[1].

    References

    • Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. Journal of Materials Chemistry C (RSC Publishing).[Link]

    • Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. RSC Advances.[Link]

    • Unadorned Molecular Engineering of Phenoxazine-Core-Based Hole-Transport Materials for Sustainable Perovskite Solar Cells. ACS Omega.[Link]

    • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.[Link]

    • Phenothiazine-Phenoxazine Hybrid Cross Hole-Transporting Material for High Performance Perovskite Solar Cell. Angewandte Chemie International Edition.[Link]

    Sources

    Application

    Application Notes and Protocols for the Synthesis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde via Vilsmeier-Haack Formylation

    Introduction: The Strategic Importance of Phenoxazine Dicarbaldehydes Phenoxazine and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous dyes, pharmaceuticals, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of Phenoxazine Dicarbaldehydes

    Phenoxazine and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous dyes, pharmaceuticals, and materials for organic electronics.[1][2] The introduction of functional groups, such as aldehydes, onto the phenoxazine scaffold provides valuable intermediates for the synthesis of more complex molecules with tailored properties. Specifically, the 3,7-dicarbaldehyde derivative of 10-ethyl-10H-phenoxazine is a key precursor for the development of novel organic materials and pharmaceutical agents, owing to the versatile reactivity of the aldehyde moieties.

    The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] The electrophilic nature of the Vilsmeier reagent makes it highly effective for the formylation of the electron-rich phenoxazine ring system. This application note provides a comprehensive guide to the synthesis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde, including a detailed protocol for the synthesis of the starting material, the Vilsmeier-Haack diformylation reaction, and methods for purification and characterization.

    Reaction Mechanism and Rationale

    The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the phenoxazine ring.

    • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by a series of steps involving the elimination of a chloride ion and rearrangement to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7]

    • Electrophilic Aromatic Substitution: The electron-rich 10-ethyl-10H-phenoxazine attacks the Vilsmeier reagent. The nitrogen and oxygen atoms in the phenoxazine ring are electron-donating, activating the aromatic rings towards electrophilic substitution, primarily at the positions para to the heteroatoms (positions 3 and 7). To achieve diformylation, a stoichiometric excess of the Vilsmeier reagent is crucial. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired dicarbaldehyde.[7][8]

    Experimental Protocols

    This section details the necessary protocols for the synthesis of the starting material and the final product.

    Part 1: Synthesis of 10-ethyl-10H-phenoxazine

    Rationale: The starting material, 10-ethyl-10H-phenoxazine, is prepared by the N-alkylation of phenoxazine. This is a standard procedure involving the deprotonation of the amine with a strong base, followed by nucleophilic substitution with an ethylating agent. An analogous procedure for the synthesis of 10-ethyl-10H-phenothiazine has been well-documented and is adapted here.[9][10]

    Materials and Reagents:

    Reagent/MaterialGradeSupplier
    10H-Phenoxazine98%Commercially Available
    Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
    Bromoethane98%Commercially Available
    Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
    Dichloromethane (DCM)ACS GradeCommercially Available
    Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

    Protocol:

    • Under an inert atmosphere (e.g., argon or nitrogen), add 10H-phenoxazine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the sodium salt of phenoxazine is indicated by a color change.

    • Slowly add bromoethane (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 10-ethyl-10H-phenoxazine as a solid.

    Part 2: Vilsmeier-Haack Diformylation to Produce 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Rationale: The diformylation of 10-ethyl-10H-phenoxazine is achieved by using an excess of the Vilsmeier reagent to drive the reaction to completion at both the 3 and 7 positions. The reaction temperature and time are critical parameters to control for optimal yield and to minimize side reactions. The following protocol is based on general Vilsmeier-Haack procedures and stoichiometry considerations for diformylation.

    Materials and Reagents:

    Reagent/MaterialGradeSupplier
    10-ethyl-10H-phenoxazineSynthesized in Part 1-
    Phosphorus Oxychloride (POCl₃)99%Commercially Available
    Anhydrous N,N-Dimethylformamide (DMF)DriSolv®Commercially Available
    Dichloromethane (DCM)ACS GradeCommercially Available
    Sodium AcetateACS GradeCommercially Available
    Ethyl AcetateACS GradeCommercially Available
    Deionized Water--

    Protocol:

    • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (10 eq). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Formylation Reaction: Dissolve 10-ethyl-10H-phenoxazine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-50 °C).

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Work-up and Purification: Cool the reaction mixture to 0 °C. Prepare a separate beaker with a saturated aqueous solution of sodium acetate and cool it in an ice bath.

    • Slowly and carefully quench the reaction by adding the reaction mixture to the cold sodium acetate solution with vigorous stirring. This is an exothermic process and should be done with caution.

    • Adjust the pH of the aqueous solution to 7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for aromatic aldehydes, purification can be achieved by forming a bisulfite adduct.[11][12][13][14]

    Visualizing the Workflow and Mechanism

    To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

    Experimental Workflow

    G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Diformylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Add POCl3 at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Starting_Material 10-ethyl-10H-phenoxazine in DCM Starting_Material->Reaction_Mixture Add to Vilsmeier Reagent at 0°C Reflux Reflux (40-50°C, 2-4h) Reaction_Mixture->Reflux Quench Quench with cold Sodium Acetate Solution Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography or Bisulfite Adduct Formation Extraction->Purification Final_Product 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde Purification->Final_Product

    Caption: Experimental workflow for the synthesis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

    Reaction Mechanism

    G cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Adduct Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier Rearrangement Iminium_Salt Iminium Salt Intermediate Phenoxazine 10-ethyl-10H-phenoxazine Phenoxazine->Iminium_Salt Attack on Vilsmeier Reagent (x2) Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde Hydrolysis->Product

    Caption: Mechanism of the Vilsmeier-Haack diformylation of 10-ethyl-10H-phenoxazine.

    Characterization and Expected Results

    ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and distinct signals for the aromatic protons. The aldehyde protons should appear as singlets in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the phenoxazine core will exhibit a complex splitting pattern consistent with a 3,7-disubstituted system.

    ¹³C NMR: The carbon NMR spectrum should show a characteristic signal for the aldehyde carbonyl carbons between δ 185 and 200 ppm.[15] Signals for the ethyl group carbons and the aromatic carbons of the phenoxazine ring will also be present.

    IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde groups, typically in the range of 1685-1710 cm⁻¹ for aromatic aldehydes.[9][11][13] Characteristic C-H stretching vibrations for the aldehyde group are also expected around 2700-2900 cm⁻¹.[16]

    Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. For 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (C₁₆H₁₃NO₃), the expected exact mass can be calculated and compared with the experimental value.

    Safety Precautions

    • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It is toxic and can cause severe burns. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. It can be absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

    • Sodium Hydride (NaH): is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

    • Quenching: The quenching of the Vilsmeier-Haack reaction mixture is highly exothermic. The reaction mixture should be added slowly to a cold solution with vigorous stirring to control the temperature.

    Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

    Conclusion

    The Vilsmeier-Haack reaction is an effective method for the synthesis of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde, a valuable intermediate in medicinal chemistry and materials science. By carefully controlling the stoichiometry of the Vilsmeier reagent and the reaction conditions, high yields of the desired diformylated product can be achieved. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of this important phenoxazine derivative.

    References

    • Purifying aldehydes? : r/chemistry - Reddit. (URL: [Link])

    • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Infrared spectrum of starting aromatic aldehyde (Ben- zaldehyde 1a ). - ResearchGate. (URL: [Link])

    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (URL: [Link])

    • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (URL: [Link])

    • 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC - NIH. (URL: [Link])

    • Mass spectra for peak B2, phenoxazin-3-one, produced from phenoxazine... | Download Scientific Diagram - ResearchGate. (URL: [Link])

    • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature - The Royal Society of Chemistry. (URL: [Link])

    • PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. (URL: [Link])

    • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. (URL: [Link])

    • Metal-free formal synthesis of phenoxazine - PMC - NIH. (URL: [Link])

    • Phenoxazine - PhotochemCAD. (URL: [Link])

    • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies - Connect Journals. (URL: [Link])

    • (PDF) 10-Ethyl-10H-phenothiazine-3-carbaldehyde - ResearchGate. (URL: [Link])

    • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

    • a guide to 13c nmr chemical shift values. (URL: [Link])

    • The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (URL: [Link])

    • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

    • Vilsmeier-Haack Reaction - Master Organic Chemistry. (URL: [Link])

    • Structural Requirements for Activity of Phenoxazines for Reversal of Drug Resistance in Cancer Cells. (URL: [Link])

    • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (URL: [Link])

    • (PDF) Metal-free formal synthesis of phenoxazine - ResearchGate. (URL: [Link])

    Sources

    Method

    Fabricating Phenoxazine-Based Fluorescent Probes for Advanced Bioimaging: A Detailed Guide

    For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-depth exploration of the fabrication and application of phenoxazine-based fluorescent probes for bioimaging. Moving...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This comprehensive guide provides an in-depth exploration of the fabrication and application of phenoxazine-based fluorescent probes for bioimaging. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, experimental design considerations, and practical applications that are critical for success in this dynamic field. As a senior application scientist, the goal is to empower researchers with the knowledge to not only replicate these methods but also to innovate and adapt them for their specific research needs.

    The Phenoxazine Scaffold: A Privileged Structure for Bioimaging

    Phenoxazine and its derivatives represent a robust class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their rigid, tricyclic, and electron-rich aromatic framework provides a versatile platform for creating probes with tunable photophysical properties.[1] This structural foundation allows for strong π–π stacking interactions, which can be leveraged for applications such as DNA intercalation.[1] Furthermore, the phenoxazine core can be readily modified with various electron-donating and electron-accepting groups, enabling the rational design of probes with specific excitation and emission profiles, including those in the near-infrared (NIR) region, which is highly desirable for deep-tissue imaging.[2][3]

    The inherent redox activity and favorable photophysical characteristics of phenoxazine scaffolds make them highly suitable for a range of bioimaging applications.[1] These include the labeling of subcellular organelles, the detection of small molecules and ions, and the imaging of dynamic biological processes in living cells.[2][4][5][6]

    Crafting the Probe: Synthesis and Methodologies

    The synthesis of phenoxazine-based probes is a critical step that dictates the final properties and utility of the molecule. A variety of synthetic strategies have been developed, with thermal condensation and palladium-catalyzed coupling reactions being among the most prevalent.

    Foundational Synthesis: Thermal Condensation

    A cornerstone of phenoxazine synthesis is the thermal condensation reaction, a method that has been refined since its initial discovery.[7] This approach typically involves the high-temperature reaction of an aminophenol derivative with a suitable coupling partner to form the central oxazine ring.[7]

    Illustrative Protocol: Synthesis of a Simple Phenoxazine Core

    This protocol provides a general framework for the synthesis of a basic phenoxazine structure via thermal condensation.

    Materials:

    • 2-Aminophenol

    • Catechol

    • High-boiling point solvent (e.g., diphenyl ether)

    • Inert atmosphere (e.g., Nitrogen or Argon)

    Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminophenol and catechol in a high-boiling point solvent.

    • Flush the system with an inert gas to prevent oxidation.

    • Heat the reaction mixture to reflux (typically >200 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired phenoxazine.

    It is crucial to note that specific reaction times, temperatures, and purification methods will vary depending on the specific substrates and desired final product.

    Modern Approaches: Palladium-Catalyzed Cross-Coupling

    For the synthesis of more complex and functionalized phenoxazine probes, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, offer a powerful and versatile tool.[8] These methods allow for the precise introduction of various aryl groups and other functionalities onto the phenoxazine core, enabling fine-tuning of the probe's photophysical and biological properties.[8]

    General Workflow for Palladium-Catalyzed Synthesis:

    G cluster_0 Synthesis of Precursors cluster_1 Palladium-Catalyzed Coupling cluster_2 Workup and Purification N-alkylated\nPhenoxazine N-alkylated Phenoxazine Reaction Setup Combine Precursors, Pd Catalyst, Ligand, and Solvent N-alkylated\nPhenoxazine->Reaction Setup Aryl Stannane Aryl Stannane Aryl Stannane->Reaction Setup Heating under\nInert Atmosphere Heating under Inert Atmosphere Reaction Setup->Heating under\nInert Atmosphere Quenching and\nExtraction Quenching and Extraction Heating under\nInert Atmosphere->Quenching and\nExtraction Column\nChromatography Column Chromatography Quenching and\nExtraction->Column\nChromatography Final Product Final Product Column\nChromatography->Final Product Characterization

    Caption: Palladium-catalyzed synthesis workflow.

    A typical procedure involves the reaction of a halogenated phenoxazine derivative with an organotin reagent in the presence of a palladium catalyst.[8]

    Illustrative Protocol: Stille Coupling for Aryl-Substituted Phenoxazine

    Materials:

    • 3,7-Dibromo-N-alkylphenoxazine

    • Aryl-tributylstannane

    • Tetrakis(triphenylphosphine)palladium(0)

    • Anhydrous toluene

    • Inert atmosphere (e.g., Nitrogen or Argon)

    Procedure:

    • In a flame-dried Schlenk flask, dissolve the 3,7-dibromo-N-alkylphenoxazine and the aryl-tributylstannane in anhydrous toluene.

    • Add the palladium catalyst under an inert atmosphere.

    • Heat the reaction mixture to reflux for 24-48 hours, monitoring by TLC.

    • After cooling, quench the reaction with an aqueous solution of potassium fluoride to remove tin byproducts.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.[8]

    Tailoring the Probe: The Art of Functionalization

    The true power of phenoxazine-based probes lies in the ability to chemically modify their structure to achieve desired properties.[9] By introducing specific functional groups, researchers can fine-tune the probe's photophysical characteristics, solubility, and biological targeting.

    The "Magic Methyl" Effect and Steric Hindrance

    The introduction of methyl groups, particularly in ortho positions, can have a profound impact on the structural and photophysical properties of phenoxazines.[9] This "magic methyl" effect can induce out-of-plane twisting of the N-arylated rings, which in turn alters packing interactions and can lead to blue-shifted absorbance and enlarged Stokes shifts.[9] This steric pressure can be a powerful tool for modulating the emissive behavior of the probe.[9]

    Donor-π-Acceptor (D-π-A) Architecture

    A common and effective design strategy for fluorescent probes is the donor-π-acceptor (D-π-A) architecture.[10] In this design, the electron-donating phenoxazine core is connected via a π-conjugated bridge to an electron-accepting group.[10] This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for achieving bright fluorescence and large Stokes shifts.[10]

    Characterization: Unveiling the Probe's Properties

    Once synthesized, rigorous characterization is essential to confirm the structure and evaluate the photophysical properties of the phenoxazine-based probe.

    Standard Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.[4][10]

    • Mass Spectrometry (MS): To determine the molecular weight of the probe.[4][10]

    • UV-Visible Absorption and Fluorescence Spectroscopy: To determine the excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield.[4][11]

    Table 1: Key Photophysical Properties of Representative Phenoxazine Dyes

    DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
    Oxazine 1~650666-6760.27Ethanol
    Nile RedVaries with polarityVaries with polarityHigh in nonpolar solventsVaries
    Benzo[a]phenoxazine Derivative~600-700 (NIR)>650 (NIR)VariesVaries

    Data compiled from various sources.[2][11][12]

    Application in Bioimaging: From Bench to Microscope

    The ultimate goal of fabricating these probes is their application in visualizing biological structures and processes. This requires careful consideration of cell culture, probe loading, and imaging conditions.

    General Protocol for Live-Cell Imaging

    This protocol provides a general guideline for labeling and imaging live cells with a phenoxazine-based fluorescent probe.

    Materials:

    • Phenoxazine-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

    • Cell culture medium (e.g., DMEM)

    • Phosphate-Buffered Saline (PBS)

    • Live-cell imaging buffer (e.g., HBSS)

    • Cells cultured on glass-bottom dishes or chamber slides

    • Fluorescence microscope (confocal microscopy is often preferred)

    Procedure:

    • Probe Preparation: Prepare a stock solution of the phenoxazine probe in anhydrous DMSO. Store at -20°C, protected from light.[13]

    • Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).[13]

    • Labeling Solution Preparation: Dilute the probe stock solution in pre-warmed cell culture medium or imaging buffer to the final working concentration (typically 1-20 µM).[13]

    • Cell Labeling: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[13]

    • Washing (Optional but Recommended): For probes that are not designed to be "wash-free," gently wash the cells two to three times with pre-warmed imaging buffer to remove excess unbound probe and reduce background fluorescence.[4][13]

    • Imaging: Add fresh imaging buffer to the cells and image using a fluorescence microscope equipped with appropriate filter sets for the specific probe.

    Considerations for Successful Bioimaging
    • Solvent Effects: The photophysical properties of many phenoxazine probes are sensitive to the polarity of their microenvironment.[12] This can be exploited for sensing applications but must be considered during experimental design.

    • Toxicity: It is essential to assess the potential cytotoxicity of a new probe to ensure that it does not adversely affect cell health and function during the imaging experiment.[1]

    • Photostability: Photobleaching, the irreversible loss of fluorescence upon excitation, can be a significant issue.[14] Strategies to minimize photobleaching include using the lowest possible excitation power and exposure times, and employing anti-fade reagents when applicable.[14]

    • Targeting Specificity: For probes designed to label specific organelles or biomolecules, it is crucial to verify their localization through co-localization studies with known markers.[4]

    Workflow for Live-Cell Imaging Experiment:

    G cluster_0 Preparation cluster_1 Labeling cluster_2 Data Acquisition & Analysis Cell Seeding Cell Seeding Cell Culture Cell Culture Cell Seeding->Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Washing Washing Probe Loading->Washing Imaging Imaging Washing->Imaging Data Analysis Data Analysis Imaging->Data Analysis

    Caption: Live-cell imaging experimental workflow.

    Advanced Applications and Future Perspectives

    The field of phenoxazine-based fluorescent probes is continually evolving, with new designs enabling increasingly sophisticated applications.

    • Near-Infrared (NIR) Probes: Probes that excite and emit in the NIR window (700-1700 nm) are highly sought after for in vivo imaging due to reduced light scattering and tissue autofluorescence.[2][3]

    • Two-Photon Microscopy: Phenoxazine derivatives with large two-photon absorption cross-sections are excellent candidates for two-photon microscopy, which allows for deeper tissue penetration and reduced phototoxicity.[15]

    • Targeted Probes: The conjugation of phenoxazine dyes to specific targeting moieties, such as antibodies or small molecules, enables the visualization of specific cell types or disease markers.[15]

    • "Wash-Free" Probes: The development of probes that exhibit fluorescence only upon binding to their target or in a specific cellular environment eliminates the need for washing steps, simplifying experimental workflows and enabling the study of dynamic processes.[4]

    The continued development of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the creation of next-generation phenoxazine-based probes with enhanced brightness, stability, and targeting capabilities, further expanding their impact on biological research and drug development.

    References

    • Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging. Benchchem.
    • Controlling structural and photophysical properties in sequentially methylated phenoxazines. Royal Society of Chemistry. (2025).
    • Recent Advances in Benzo[a]phenoxazine-based Fluorescent Probes: A review and perspectives. ResearchGate. (2026).
    • A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis. Benchchem.
    • Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. PMC. (2026).
    • Application Notes and Protocols for Phenoxazine Derivatives in Dye-Sensitized Solar Cells. Benchchem. (2025).
    • Photophysical properties of phenoxazine dyes and related compounds at... ResearchGate.
    • Phenothiazine versus Phenoxazine: Structural Effects on the Photophysical Properties of NIR-II AIE Fluorophores. ACS Applied Materials & Interfaces. (2020).
    • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. (2012).
    • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. PMC.
    • Design,Synthesis And Application Of Benzo[a]phenoxazine-Based Dyes For Cancer Imaging And Photodynamic Therapy. Globe Thesis. (2020).
    • Synthesis of polycyclic mixed phenothiazine-phenoxazine organic dyes. ResearchGate.
    • Benzophenoxazine-Based Fluorescent Dyes for Labeling Biomolecules. ResearchGate. (2026).
    • Construction of fluorescent probe based on phenoxazine for the detection of N2H4 in environmental, biological and food samples. ResearchGate.
    • A phenoxazine-based fluorescent chemosensor for dual channel detection of Cd2+ and CN− ions and its application to bio-imaging in live cells and zebrafish. SciSpace. (2019).
    • Cell Imaging Protocols and Applications Guide. Promega Corporation.
    • Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. PMC.
    • Fluorescent Live Cell Imaging. StainsFile.
    • Fluorescent Probes and Staining for Cellular Imaging (Notes included). YouTube. (2024).
    • Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. ResearchGate.
    • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024).
    • Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells. PubMed. (2020).
    • A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging. Analytical Methods (RSC Publishing).

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    Application

    Application Notes and Protocols for the Polymerization of Phenoxazine Dialdehyde Monomers

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Phenoxazine-Based Polymers Phenoxazine and its derivatives are a class of heterocyclic compounds that have garnered significant...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Promise of Phenoxazine-Based Polymers

    Phenoxazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines, including materials science and medicinal chemistry. The rigid, electron-rich phenoxazine core imparts unique photophysical and electrochemical properties, making it an attractive building block for advanced polymers. When functionalized with reactive groups such as aldehydes, phenoxazine monomers offer a versatile platform for the synthesis of novel polymers with potential applications in organic electronics, chemosensors, and as matrices for drug delivery systems.

    This guide provides a comprehensive overview of the primary techniques for the polymerization of phenoxazine dialdehyde monomers, with a focus on the synthesis of poly(azomethine)s through polycondensation reactions. Detailed protocols, key experimental considerations, and characterization methods are presented to enable researchers to successfully synthesize and explore this promising class of materials.

    Part 1: Synthesis of Phenoxazine Dialdehyde Monomers

    A crucial prerequisite for the polymerization is the synthesis of the phenoxazine dialdehyde monomer. A common and effective method for the formylation of electron-rich aromatic compounds like phenoxazine is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce aldehyde groups onto the aromatic core.[1][2][3]

    Protocol: Synthesis of 3,7-Diformyl-10H-phenoxazine via Vilsmeier-Haack Reaction

    This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of aromatic compounds.[1][2]

    Materials:

    • 10H-Phenoxazine

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Sodium acetate solution, saturated

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10H-phenoxazine in anhydrous 1,2-dichloroethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) in a separate flask, also cooled to 0 °C, to form the Vilsmeier reagent. The reagent should be prepared fresh.

    • Add the freshly prepared Vilsmeier reagent dropwise to the phenoxazine solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated sodium acetate solution to hydrolyze the intermediate iminium salt.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic layers, wash with deionized water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3,7-diformyl-10H-phenoxazine.

    Causality Behind Experimental Choices:

    • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous solvents and reagents are crucial for its successful formation and reactivity.

    • Low Temperature Addition: The formation of the Vilsmeier reagent and its initial reaction with phenoxazine are exothermic. Adding the reagents at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

    • Hydrolysis: The reaction initially forms an iminium salt, which is then hydrolyzed with an aqueous workup to yield the final aldehyde product.[1][2]

    Part 2: Polymerization of Phenoxazine Dialdehyde Monomers

    The primary and most straightforward method for polymerizing phenoxazine dialdehyde monomers is through polycondensation with aromatic diamines. This reaction forms a poly(azomethine), also known as a poly(Schiff base), with the phenoxazine unit incorporated into the polymer backbone. Poly(azomethine)s are known for their thermal stability, mechanical strength, and interesting optoelectronic properties.[4]

    Section 2.1: Polycondensation with Aromatic Diamines to form Poly(azomethine)s

    This technique involves the reaction of the dialdehyde with a diamine, typically in a high-boiling point aprotic solvent, often with an acid catalyst. The formation of the imine linkage is a condensation reaction that produces water as a byproduct.[5]

    PolycondensationWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification cluster_characterization Characterization Monomer_Prep Synthesize and purify phenoxazine dialdehyde and aromatic diamine Reaction_Setup Dissolve monomers in anhydrous polar aprotic solvent (e.g., DMF, NMP) Monomer_Prep->Reaction_Setup Catalyst_Addition Add acid catalyst (e.g., acetic acid) Reaction_Setup->Catalyst_Addition Heating Heat under inert atmosphere (N2 or Ar) at elevated temperature Catalyst_Addition->Heating Monitoring Monitor viscosity increase Heating->Monitoring Precipitation Precipitate polymer in a non-solvent (e.g., methanol) Monitoring->Precipitation Filtration Filter and wash the polymer precipitate Precipitation->Filtration Drying Dry the polymer under vacuum Filtration->Drying Characterization Analyze polymer structure, molecular weight, and properties (FT-IR, NMR, GPC, TGA, DSC) Drying->Characterization

    Caption: Workflow for the synthesis of poly(azomethine)s from phenoxazine dialdehyde.

    This protocol is a generalized procedure based on established methods for the synthesis of aromatic poly(azomethine)s.[6][7]

    Materials:

    • 3,7-Diformyl-10H-phenoxazine

    • Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Glacial acetic acid (as catalyst)

    • Methanol

    • Nitrogen or Argon gas

    Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve an equimolar amount of 3,7-diformyl-10H-phenoxazine and the aromatic diamine in anhydrous DMF or NMP.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to a temperature between 80-120 °C under a continuous stream of nitrogen or argon.

    • Continue the reaction for 12-24 hours. The progress of the polymerization is indicated by a noticeable increase in the viscosity of the solution.

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the poly(azomethine).

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

    Self-Validating System and Causality:

    • Equimolar Monomers: The use of equimolar amounts of the dialdehyde and diamine is critical for achieving a high molecular weight polymer in step-growth polymerization.

    • Inert Atmosphere: Heating under an inert atmosphere prevents oxidation of the phenoxazine moiety and other side reactions that could terminate the polymer chain growth.

    • Viscosity Increase: The increase in viscosity is a direct and reliable indicator of successful polymerization and increasing polymer chain length.

    • Precipitation and Washing: Precipitating the polymer in a non-solvent like methanol effectively separates the polymer from soluble impurities, including unreacted monomers and the catalyst. Thorough washing is essential for obtaining a pure polymer.

    Section 2.2: Alternative Polymerization Technique: Polyester Synthesis

    While polycondensation with diamines is the most common route, an alternative approach for the polymerization of aromatic dialdehydes involves their conversion into polyesters. A patented process describes the polymerization of aromatic dialdehydes in the presence of a metal alkyl catalyst, such as triethylaluminum.[8] This method proceeds via a Tishchenko-type reaction, where the dialdehyde undergoes a disproportionation to form a polyester.[9]

    Caption: Conceptual workflow for polyester synthesis from phenoxazine dialdehyde.

    Part 3: Characterization of Phenoxazine-Based Polymers

    Thorough characterization of the synthesized polymers is essential to confirm their structure, determine their molecular weight, and evaluate their properties.

    Technique Purpose Expected Observations for Poly(azomethine)s
    FT-IR Spectroscopy To confirm the formation of the desired polymer structure.Disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the amine N-H stretching bands (around 3300-3400 cm⁻¹). Appearance of a characteristic imine C=N stretching band (around 1600-1650 cm⁻¹).[4][6]
    ¹H NMR Spectroscopy To elucidate the detailed chemical structure of the polymer.Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine proton signals. Appearance of a new signal for the azomethine proton (around 8-9 ppm).
    Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.A chromatogram showing the distribution of polymer chain lengths, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI can be calculated.
    Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A thermogram showing the temperature at which the polymer begins to decompose. Aromatic poly(azomethine)s are expected to exhibit good thermal stability, with decomposition temperatures often above 300 °C.[4][10]
    Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.A thermogram showing a step-change in the heat flow, corresponding to the Tg. A high Tg is indicative of a rigid polymer backbone.[4]
    UV-Vis Spectroscopy To investigate the optical properties of the polymer.An absorption spectrum showing the electronic transitions within the polymer. The position of the absorption maxima can provide insights into the extent of conjugation in the polymer backbone.
    Fluorescence Spectroscopy To study the emissive properties of the polymer.An emission spectrum that can reveal the potential of the material for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

    Conclusion and Future Outlook

    The polymerization of phenoxazine dialdehyde monomers provides a versatile route to novel, high-performance polymers with a range of potential applications. The polycondensation with aromatic diamines to form poly(azomethine)s is a robust and well-established method, offering good control over the polymer structure and properties. The resulting polymers are expected to exhibit high thermal stability and interesting optoelectronic characteristics, making them attractive candidates for further investigation in materials science and drug development. Future research in this area could focus on exploring a wider range of diamine co-monomers to fine-tune the polymer properties, as well as investigating alternative polymerization techniques to access new polymer architectures. The unique combination of the phenoxazine core's properties with the versatility of polymer chemistry opens up exciting possibilities for the creation of advanced functional materials.

    References

    • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

    • Ni(0)/NHC-Mediated Coordination Disproportionation Polymerization of Aromatic Dialdehydes to High-Performance Polyesters. (2026, February 16). Journal of the American Chemical Society. Retrieved from [Link]

    • A Simple Alternative Method for the Synthesis of Aromatic Dialdehydes. (2012, March 26). GU J Sci. Retrieved from [Link]

    • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved from [Link]

    • A recyclable polyester library from reversible alternating copolymerization of aldehyde and cyclic anhydride. (2023, September 5). Nature Communications. Retrieved from [Link]

    • Process for polymerizing an aromatic dialdehyde. (1965, January 19). US Patent 3,166,532.
    • Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. (2025, April 4). Polymers. Retrieved from [Link]

    • Polyazomethines. Synthesis, properties and applications (review). (n.d.). ResearchGate. Retrieved from [Link]

    • Synthesis of 3, 7-Dibrom-10H-phenothiazine. (n.d.). ResearchGate. Retrieved from [Link]

    • Addition polymers of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

    • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

    • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

    • PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. (n.d.). Revue Roumaine de Chimie.
    • Comparison between poly(azomethine)s and poly(p-phenylvinylene)s containing a di-R-diphenylsilane (R = methyl or phenyl) moiety. Optical, electronic and thermal properties. (n.d.). ResearchGate. Retrieved from [Link]

    • Structural, thermal and optical characterization of a Schiff base as a new organic material for nonlinear optical crystals and films with reversible noncentrosymmetry. (2011, September 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

    • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. (2022, October 27). MDPI. Retrieved from [Link]

    • Polymer-Based Schiff Bases and Their Applications. (2025, October 21). IntechOpen. Retrieved from [Link]

    • Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed St
    • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024, May 3). MDPI. Retrieved from [Link]

    • Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties. (n.d.). ResearchGate. Retrieved from [Link]

    • New Functionalized Phenoxazines and Phenothiazines. (2023, November 9). ACS Omega. Retrieved from [Link]

    • Biobased, Degradable, and Conjugated Poly(Azomethine)s. (n.d.). TSpace. Retrieved from [Link]

    • Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: Synthesis, thermal and optoelectronic properties. (2013, May 13). ResearchGate. Retrieved from [Link]

    • Methods of chemical synthesis of substituted 10H-phenothiazine-3,7-diamine compounds. (2019, June 18). US Patent 10,323,010.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting incomplete condensation of phenoxazine dialdehydes in COF synthesis

    Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of dynamic covalent chemistry (DCC).

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of dynamic covalent chemistry (DCC). Synthesizing imine-linked Covalent Organic Frameworks (COFs) using phenoxazine dialdehydes presents a unique set of challenges. While the phenoxazine core is highly desirable for its exceptional p-type characteristics, high redox potentials, and[1], its electron-rich nature fundamentally alters the kinetics of Schiff-base condensation.

    This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind incomplete condensations, differentiate between kinetic trapping and thermodynamic defects, and implement self-validating protocols to ensure your phenoxazine COFs achieve maximum crystallinity and porosity.

    Diagnostic Workflow: Phenoxazine Condensation Failures

    Before adjusting your synthetic parameters, you must accurately diagnose the failure mode. Use the following logical workflow to determine whether your issue is chemical (incomplete condensation) or physical (pore collapse).

    COF_Troubleshooting Start Incomplete Condensation Detected (Low Yield/Porosity) CheckIR Check FTIR/ssNMR Is residual C=O present? Start->CheckIR YesCO Yes (C=O present) CheckIR->YesCO NoCO No (C=O absent) CheckIR->NoCO CheckXRD Check PXRD Is the material crystalline? YesCO->CheckXRD PoreCollapse Suspect Pore Collapse During Vacuum Activation NoCO->PoreCollapse Amorphous Amorphous / Broad Peaks (Kinetic Trapping) CheckXRD->Amorphous Crystalline Crystalline (Thermodynamic Defect) CheckXRD->Crystalline Solvent Optimize Solvent/Catalyst Increase Acetic Acid Conc. Amorphous->Solvent Stoich Adjust Stoichiometry & Control Water Removal Crystalline->Stoich SCD Use Supercritical CO2 or N2 Flow Activation PoreCollapse->SCD

    Diagnostic workflow for troubleshooting phenoxazine COF condensation failures.

    Frequently Asked Questions (FAQs)

    Q1: Why does my phenoxazine dialdehyde exhibit poor reactivity compared to standard terephthaldehyde?

    The Causality: The issue is rooted in the electronic structure of the monomer. Phenoxazine is a potent electron donor. The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic π -system, significantly increasing the electron density at the formyl carbon. This drastically reduces the electrophilicity of the carbonyl group, creating a high kinetic barrier for nucleophilic attack by the amine. The Solution: You must alter the electronic microenvironment prior to condensation.[2] protonates the carbonyl oxygen, restoring the electrophilicity of the carbon center. This must be done carefully to avoid prematurely protonating the amine partner, which would neutralize its nucleophilicity.

    Q2: My FTIR shows unreacted aldehyde (C=O stretch at ~1690 cm⁻¹) and the PXRD is amorphous. How do I fix the solvent system?

    The Causality: You are experiencing kinetic trapping. Phenoxazine is a rigid, highly planar molecule prone to strong π−π stacking. If your solvent system (e.g., standard 1,4-dioxane/mesitylene) cannot adequately solvate the growing oligomers, they will precipitate out of solution before the error-correction phase of the dynamic covalent polymerization can occur. The Solution: Transition to a more highly solvating, [3]. Replacing dioxane with n-butanol or o-dichlorobenzene (o-DCB) increases the solubility of the phenoxazine intermediates, keeping them in solution long enough for the reversible imine bonds to self-heal into a crystalline lattice.

    Q3: The condensation seems complete (no C=O in FTIR), but my surface area (BET) is extremely low. Is this a condensation issue?

    The Causality: No. This is a physical isolation failure, often misdiagnosed as incomplete condensation. Imine-linked 2D COFs are highly susceptible to [4]. The capillary forces exerted by evaporating solvents under high vacuum physically crush the delicate 2D layers together, destroying the porosity. The Solution: Abandon direct vacuum drying. Isolate the material using a gentle nitrogen flow method or supercritical CO₂ (scCO₂) drying.

    Q4: How does trace water affect the phenoxazine COF condensation equilibrium?

    The Causality: Imine condensation is a reversible equilibrium reaction ( R−CHO+R′−NH2​⇌R−CH=N−R′+H2​O ). Phenoxazine-based COFs have a high propensity to[1]. If the water generated during the reaction is trapped within the nucleating pores via hydrogen bonding, it shifts the equilibrium backward, driving hydrolysis and resulting in incomplete condensation. The Solution: Precise control of the aqueous acetic acid catalyst volume is critical. Do not exceed the optimal catalytic volume, and ensure the reaction vessel allows for a stable thermodynamic equilibrium.

    Quantitative Optimization Data

    The following table summarizes the expected outcomes when transitioning from standard solvothermal conditions to a protocol optimized specifically for the electronic and physical demands of phenoxazine dialdehydes.

    Optimization PhaseSolvent System (v/v)CatalystActivation MethodResidual C=O (FTIR)BET Surface AreaCrystallinity (PXRD)
    Baseline Dioxane/Mesitylene (1:1)3M AcOH (0.1 mL)Vacuum (120 °C)High< 50 m²/gAmorphous
    Kinetic Tuning n-Butanol/o-DCB (1:1)6M AcOH (0.1 mL)Vacuum (120 °C)Trace~350 m²/gModerate
    Full Optimization n-Butanol/o-DCB (1:1)6M AcOH (0.1 mL)N₂ Flow (RT)None> 1200 m²/gExcellent

    Self-Validating Protocol: High-Conversion Phenoxazine COF Synthesis

    To ensure reproducibility and high fidelity in your framework, follow this step-by-step methodology. Every phase includes a self-validation checkpoint to prevent downstream failures.

    Step 1: Monomer Pre-Activation

    • Weigh the phenoxazine dialdehyde (e.g., 0.1 mmol) and transfer it to a 10 mL Pyrex ampoule.

    • Add 1.0 mL of n-butanol and 0.1 mL of 6M aqueous acetic acid.

    • Sonicate for 5 minutes. Self-Validation Checkpoint: The solution should exhibit a slight color shift, indicating protonation of the carbonyl groups.

    Step 2: Amine Addition & Homogenization

    • Add the corresponding amine (e.g., TAPB, 0.1 mmol) and 1.0 mL of o-dichlorobenzene (o-DCB).

    • Sonicate the mixture for an additional 10 minutes.

    • Self-Validation Checkpoint: Hold the ampoule to the light. The mixture must be a completely homogeneous dispersion or clear solution. If visible particulates of the monomer remain, the kinetic trapping risk is high; add 0.2 mL of n-butanol until dissolved.

    Step 3: Solvothermal Polymerization

    • Flash-freeze the ampoule in liquid nitrogen, evacuate to an internal pressure of < 100 mTorr, and flame-seal.

    • Heat the ampoule in a convection oven at 120 °C for 72 hours. Ensure a heating ramp rate of 2 °C/min to promote controlled nucleation.

    Step 4: Non-Destructive Isolation (N₂ Flow Method)

    • Cool the ampoule to room temperature and carefully break the seal.

    • Filter the precipitate and wash sequentially with anhydrous THF (3 × 10 mL) and acetone (3 × 10 mL) to remove trapped oligomers.

    • Transfer the powder to a Schlenk flask. Instead of applying a vacuum, pass a gentle, continuous stream of dry Nitrogen gas over the powder at room temperature for 12 hours.

    • Self-Validation Checkpoint: The resulting powder should be free-flowing, not a caked film.

    Step 5: Spectroscopic Validation

    • Perform ATR-FTIR on the dried powder.

    • Confirm the complete disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹).

    • Confirm the appearance of a sharp imine C=N stretch at ~1620 cm⁻¹.

    References

    • Cui, F., Zhang, Y., Liu, B., Jing, Z., & Du, Y. (2025). Phenoxazine-based covalent organic frameworks as a turn-off fluorescent probe for trace water detection in organic solvents. Chemical Communications (RSC Publishing). URL:[Link]

    • Matsumoto, M., et al. (2020). Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation. Advanced Materials. URL:[Link]

    • Zhao, W., et al. (2023). Overcoming Boundaries: Towards the Ambient Aqueous Synthesis of Covalent Organic Frameworks. Angewandte Chemie.
    • De Vos, J., et al. (2021). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Crystallization Conditions for 10-Ethyl-3,7-Diformylphenoxazine

    Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 10-ethyl-3,7-diformylphen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 10-ethyl-3,7-diformylphenoxazine. Our goal is to move beyond simple protocols and offer a framework for rational decision-making, grounded in physical-organic principles, to overcome common challenges in obtaining high-quality single crystals of this compound.

    Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

    This section addresses the fundamental principles governing the crystallization of 10-ethyl-3,7-diformylphenoxazine, providing the causal framework for the troubleshooting steps that follow.

    Q1: What are the key molecular features of 10-ethyl-3,7-diformylphenoxazine that influence its crystallization?

    A1: The crystallization behavior of this molecule is dictated by a combination of structural and electronic factors:

    • Rigid, Planar Core: The tricyclic phenoxazine system is largely planar, which promotes efficient packing and π-stacking interactions in the crystal lattice.[1] However, some phenoxazine derivatives can exhibit a slight boat-like conformation, which can influence packing and potentially lead to polymorphism.[2][3]

    • Polar Functional Groups: The two diformyl (aldehyde) groups at the 3 and 7 positions are strong electron-withdrawing groups and introduce significant polarity. These groups are key sites for intermolecular interactions, particularly dipole-dipole forces and potential hydrogen bonding with protic solvents.

    • N-Alkyl Substitution: The ethyl group at the N-10 position prevents the N-H···O hydrogen bonding seen in unsubstituted phenoxazine, altering the packing motifs compared to the parent compound.[1] This substituent also adds a nonpolar, flexible component to the otherwise rigid structure.

    • Symmetry: The molecule possesses C2 symmetry, which can favor the formation of well-ordered crystals.

    Understanding these features is crucial for selecting an appropriate solvent or solvent system that can effectively mediate the intermolecular interactions necessary for controlled crystal growth.

    Q2: How does solvent selection critically impact crystal growth and morphology?

    A2: Solvent choice is the most critical parameter in crystallization.[4] It does not merely dissolve the solute; it actively participates in the crystallization process:

    • Solubility Gradient: The ideal solvent exhibits a steep solubility-temperature gradient: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][6] This allows for the creation of a supersaturated state upon cooling, which is the driving force for crystallization.[7]

    • Solvent-Solute Interactions: Solvents can interact with specific faces of a growing crystal, either inhibiting or promoting growth on that plane.[8] For instance, a polar solvent might strongly adsorb to a crystal face rich in aldehyde groups, slowing its growth and thereby altering the final crystal habit (shape).[4][9]

    • Nucleation vs. Growth Kinetics: The rate of supersaturation, governed by the cooling rate and solvent properties, determines the balance between nucleation (the birth of new crystals) and growth (the expansion of existing crystals). Rapid cooling in a poor solvent often leads to excessive nucleation and the formation of a microcrystalline powder, whereas slow cooling in a well-chosen solvent favors controlled growth on a smaller number of nuclei, yielding larger, higher-quality crystals.[10][11]

    Q3: What is polymorphism, and why is it a particular concern for phenoxazine derivatives?

    A3: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[12] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This is a significant issue in pharmaceutical development because different polymorphs can have different physical properties, including solubility, dissolution rate, stability, and bioavailability.

    Phenoxazine derivatives are known to exhibit polymorphism.[12] The formation of a specific polymorph can be highly sensitive to the crystallization conditions, such as the choice of solvent, the rate of solvent evaporation, and the temperature.[12] For 10-ethyl-3,7-diformylphenoxazine, the flexibility of the ethyl group and the rotational freedom of the formyl groups, combined with the potential for different π-stacking arrangements, create an energetic landscape where multiple stable or metastable crystal forms could exist. Therefore, it is critical to control and document crystallization conditions meticulously to ensure the consistent production of the desired polymorph.

    Section 2: Experimental Protocols

    These protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to 10-ethyl-3,7-diformylphenoxazine.

    Protocol 1: Single-Solvent Recrystallization

    This is the most common method and should be the first approach.

    • Solvent Screening: In separate small test tubes, test the solubility of ~10 mg of the crude compound in 0.5 mL of various solvents (see Table 1) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.[5]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[6]

    • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a few paper towels. Slow cooling is crucial for forming large, well-defined crystals.[13]

    • Maximizing Yield: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.[7]

    • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

    Protocol 2: Two-Solvent (Solvent-Antisolvent) Crystallization

    This method is useful when no single solvent has the ideal solubility profile.

    • Select a Solvent Pair: Find a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble.[6] Common pairs include Dichloromethane-Hexane, Ethyl Acetate-Hexane, and Acetone-Water.

    • Dissolution: Dissolve the compound in the minimum amount of the "solvent" at near-ambient temperature.

    • Induce Saturation: Add the "antisolvent" dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

    • Clarification: Add one or two drops of the "solvent" back into the solution until the cloudiness just disappears.

    • Crystallization: Set the flask aside, covered, and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can be used to increase the yield after initial crystal formation.

    • Isolation: Isolate, wash (with a solvent mixture slightly richer in the antisolvent), and dry the crystals as described in Protocol 1.

    Protocol 3: Slow Evaporation & Vapor Diffusion

    These methods are ideal for small quantities of material or for compounds that are highly soluble in most solvents.

    • Slow Evaporation: Dissolve the compound in a suitable, relatively volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a solution that is not quite saturated.[7] Leave the container (e.g., a vial) lightly covered (with perforated foil) in a vibration-free location. As the solvent slowly evaporates, the concentration will increase, leading to gradual crystallization.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger, sealed jar that contains a small amount of an antisolvent. The more volatile antisolvent will slowly diffuse in the vapor phase into the compound's solution, reducing its solubility and inducing crystallization.[7] This is one of the most gentle and effective methods for growing high-quality single crystals for X-ray diffraction.

    Section 3: Troubleshooting Guide

    This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

    Issue 1: No Crystal Formation Upon Cooling

    • Symptoms: The solution remains clear and homogeneous even after cooling to room temperature and then in an ice bath.

    • Possible Causes & Solutions:

      • Excess Solvent: The solution is not supersaturated. Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the concentration. Allow it to cool again.[13]

      • High Purity/Lack of Nucleation Sites: Highly pure compounds in very clean glassware can sometimes be resistant to nucleation. Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[6] Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution to initiate growth.[6]

    Issue 2: Compound "Oils Out" Instead of Crystallizing

    • Symptoms: A liquid, often syrupy or oily, separates from the solution instead of a solid crystalline material. This is problematic as oils tend to trap impurities.[14]

    • Possible Causes & Solutions:

      • Melting Point Depression: The melting point of your compound (often depressed by impurities) is lower than the temperature of the solution at the point of saturation.[13] Solution 1: Re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent (10-15%) before allowing it to cool again, much more slowly. This lowers the saturation temperature.[13] Solution 2: Consider using a solvent with a lower boiling point.

      • High Concentration of Impurities: Impurities can significantly lower the melting point and interfere with lattice formation. Solution: Consider re-purifying the crude material by another method, such as column chromatography, before attempting crystallization again.

    Issue 3: Crystals Are Too Small, Needle-like, or Form a Powder

    • Symptoms: The product is a microcrystalline powder or a mass of fine needles. This is often difficult to filter and may have lower purity due to a high surface area.

    • Possible Causes & Solutions:

      • Supersaturation Too High / Cooling Too Rapid: This leads to rapid and excessive nucleation rather than slow, ordered growth. Solution: Re-dissolve the material and allow it to cool much more slowly. Insulating the flask (e.g., by placing it in a large beaker filled with warm water or wrapping it in glass wool) can promote the formation of larger crystals.[13]

      • Solvent Choice: The solvent may be too "poor," causing the compound to crash out of solution. Solution: Try a solvent in which the compound has slightly higher solubility, or use a solvent-pair system to more finely tune the solubility.

    Issue 4: Colored Impurities Persist in Crystals

    • Symptoms: The final crystals retain a colored tint that was present in the crude material.

    • Possible Causes & Solutions:

      • Colored Impurities Co-crystallize: The impurities have similar solubility properties to your compound or are being trapped in the lattice.

      • Solution (Activated Charcoal): After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal (decolorizing carbon).[6] Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent frothing.[6]

    Section 4: Data & Visualization
    Table 1: Properties of Potential Solvents for Crystallization Screening

    This table provides a starting point for solvent selection. Given the molecule's structure (aromatic, diformyl), solvents of intermediate polarity are likely to be most effective.

    SolventBoiling Point (°C)Polarity IndexTypeRationale / Potential Use
    Hexane690.1NonpolarLikely an antisolvent. Good for solvent-pair systems.
    Toluene1112.4Nonpolar (Aromatic)May dissolve the aromatic core well; good for slow cooling.
    Dichloromethane403.1Polar AproticVolatile; good for slow evaporation or as the "solvent" in a pair.
    Ethyl Acetate774.4Polar AproticExcellent general-purpose solvent with a good boiling point.
    Acetone565.1Polar AproticStrong solvent for polar groups; may require an antisolvent.
    Acetonitrile825.8Polar AproticGood polarity match for the formyl groups.
    Isopropanol824.3Polar ProticCan hydrogen bond with formyl groups; good single solvent potential.
    Ethanol785.2Polar ProticSimilar to isopropanol, slightly more polar.
    Dimethylformamide (DMF)1536.4Polar AproticHigh boiling point; may be too strong a solvent, but useful if others fail.
    Experimental & Troubleshooting Workflows

    Crystallization_Workflow start Crude Solid screen Screen Solvents (Table 1) start->screen dissolve Dissolve in Min. Hot Solvent screen->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter Hot Gravity Filtration impurities->hot_filter Yes cool Cool Slowly to Room Temp impurities->cool No hot_filter->cool crystals_form Crystals Form? cool->crystals_form troubleshoot Go to Troubleshooting Guide crystals_form->troubleshoot No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes filter_wash Vacuum Filter & Wash (cold solvent) ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end

    Caption: A general workflow for the recrystallization of 10-ethyl-3,7-diformylphenoxazine.

    Troubleshooting_Tree cluster_outcomes Observed Problem cluster_solutions Primary Solutions start Initial Outcome no_xtal No Crystals Solution remains clear start->no_xtal Problem oiling Oiling Out Liquid separates start->oiling Problem small_xtal Small Crystals / Powder Rapid precipitation start->small_xtal Problem sol_no_xtal Concentrate Solution Boil off solvent Induce Nucleation Scratch / Seed no_xtal->sol_no_xtal Solution sol_oiling Add More Solvent Lowers saturation temp Cool Slower Increase kinetic control Change Solvent Lower BP solvent oiling->sol_oiling Solution sol_small_xtal Cool Slower Insulate flask Reduce Supersaturation Use slightly better solvent small_xtal->sol_small_xtal Solution

    Caption: A decision tree for troubleshooting common crystallization issues.

    Section 5: References
    • The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. Available at: [Link]

    • Engineering of a kinetically driven phase of phenoxazine by surface crystallisation. Royal Society of Chemistry. Available at: [Link]

    • The e!ect of solvent on crystal growth and morphology. Future4200. Available at: [Link]

    • Crystal Packing of a Series of 1,2,3,4-Substituted Phenoxazine and Dibenzodioxin Heterocycles. ACS Publications. Available at: [Link]

    • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

    • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]

    • Structural Studies of Some Phenoxazine Derivatives. Taylor & Francis Online. Available at: [Link]

    • Crystallization of Organic Compounds. Wiley. Available at: [Link]

    • Structural Studies of Some Phenoxazine Derivatives. ResearchGate. Available at: [Link]

    • New Functionalized Phenoxazines and Phenothiazines. National Institutes of Health (PMC). Available at: [Link]

    • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. Royal Society of Chemistry. Available at: [Link]

    • Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

    • SOP: CRYSTALLIZATION. University of Wisconsin-Madison. Available at: [Link]

    • Crystallization. West Virginia University. Available at: [Link]

    • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. ResearchGate. Available at: [Link]

    • Supporting Information. Royal Society of Chemistry. Available at: [Link]

    • An improved process for the preparation of 10h-phenoxazine. Google Patents. Available at:

    • Optimization of crystallization conditions for biological macromolecules. National Institutes of Health (PMC). Available at: [Link]

    • New Functionalized Phenoxazines and Phenothiazines. Semantic Scholar. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Storage of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Welcome to the Application Scientist Support Center. 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde is a highly versatile building block for organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (T...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde is a highly versatile building block for organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and photocatalysts. However, its unique electronic structure makes it exceptionally sensitive to environmental degradation. This guide provides field-proven, self-validating protocols to ensure the integrity of your material.

    Mechanistic Overview: Why is this molecule so sensitive?

    Q: What exactly causes my 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde to degrade during storage? A: The degradation is driven by a dual-threat oxidative vulnerability inherent to its molecular structure:

    • Aldehyde Autoxidation: The 3,7-dicarbaldehyde groups are highly susceptible to [1]. Under ambient light and oxygen, a radical chain reaction is initiated, converting the aldehydes into peracids, and ultimately into 3,7-dicarboxylic acid degradants.

    • Phenoxazine Core Oxidation: The electron-rich phenoxazine core has a very low oxidation potential. It is highly reactive toward peroxyl radicals, undergoing [2] to form a stable, highly colored radical cation.

    OxidationPathways Molecule 10-ethyl-10H-phenoxazine- 3,7-dicarbaldehyde Triggers O2 + Light (hv) Ambient Exposure Molecule->Triggers AldehydeOx Aldehyde Autoxidation (Radical Chain) Triggers->AldehydeOx Attacks -CHO CoreOx Core 1e⁻ Oxidation (Peroxyl Attack) Triggers->CoreOx Attacks N-O Core Peracid Peracid Intermediate AldehydeOx->Peracid RadicalCat Phenoxazine Radical Cation (Colored Degradant) CoreOx->RadicalCat Carboxylic 3,7-Dicarboxylic Acid Degradant Peracid->Carboxylic

    Fig 1. Dual-threat oxidative degradation pathways of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

    Troubleshooting Guide: Identifying Oxidation

    Q: How can I verify if my current batch has already oxidized? A: Because oxidation alters both the functional groups and the conjugation of the core, you can use multiple analytical techniques to validate the purity of your batch. We recommend a self-validating approach: always run a quick TLC or UV-Vis check before setting up sensitive catalytic or synthetic reactions.

    Table 1: Quantitative and Qualitative Markers of Oxidation

    Analytical MethodTarget Signal (Pristine Compound)Oxidation Marker (Degradant)Diagnostic Sensitivity
    Visual Inspection Yellow/Orange crystalline powderDark green or blue discolorationLow (Late-stage oxidation)
    TLC (3:1 Hexane:EtOAc) Single spot (Rf ~0.4 - 0.5)Baseline spot (highly polar dicarboxylic acid)High
    1H NMR (CDCl3) Sharp aldehyde proton (~9.8 ppm)Broad carboxylic acid proton (~12.0 ppm)High
    UV-Vis Spectroscopy Sharp absorption peak (~320 nm)Broad, red-shifted absorption (>500 nm)Medium
    Standard Operating Procedure: Optimal Storage Workflow

    Q: What is the exact protocol for storing this compound to prevent oxidation? A: To break the causality chain of degradation, you must eliminate oxygen, light, and thermal energy. Follow this step-by-step methodology:

    Step 1: Glovebox Transfer Transfer the bulk material into a nitrogen or argon-filled glovebox (O₂ < 1 ppm). If a glovebox is unavailable, use a Schlenk line to perform three vacuum/argon backfill cycles on the storage flask. Causality: Eliminating atmospheric oxygen prevents the formation of peroxyl radicals, shutting down both the aldehyde autoxidation and core oxidation pathways.

    Step 2: Aliquoting into Amber Vials Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg) using amber glass vials. Causality: Repeatedly opening a bulk container introduces trace oxygen and moisture. Single-use aliquots ensure the main batch remains pristine. Amber glass blocks UV/Vis photons, preventing the photochemical initiation of aldehyde autoxidation[1].

    Step 3: Argon Blanketing and Sealing If working outside a glovebox, gently blow a stream of dry Argon gas into the vial for 15 seconds before capping. Use PTFE-lined caps and wrap the exterior tightly with Parafilm. Causality: Argon is heavier than Nitrogen and air; it creates a dense protective blanket over the solid powder. PTFE prevents chemical interaction with the cap, and Parafilm provides a secondary moisture barrier.

    Step 4: Cryogenic Storage Store the sealed vials in a desiccator placed inside a -20°C freezer. Causality: Low temperatures drastically reduce the kinetic rate of any trace radical reactions.

    StorageWorkflow Start Pristine Phenoxazine Powder Glovebox Transfer to Glovebox (O2 < 1 ppm) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Argon Argon Blanketing (Heavier than Air) Aliquoting->Argon Seal PTFE Cap + Parafilm Seal Argon->Seal Store Store at -20°C (Desiccated) Seal->Store

    Fig 2. Step-by-step self-validating storage workflow for phenoxazine derivatives.

    Frequently Asked Questions (FAQs)

    Q: I accidentally left my vial on the benchtop under ambient light for a weekend. Is it ruined? A: It is highly likely that surface-level oxidation has occurred. Light acts as a potent catalyst for the aerobic oxidation of aldehydes[1]. Before using this batch for any sensitive synthesis, you must validate its purity. Run a TLC (3:1 Hexane:Ethyl Acetate); if you observe a strong baseline spot, the compound has oxidized into its carboxylic acid form. You will need to purify it via flash column chromatography before use.

    Q: Can I store the compound as a stock solution in THF or Chloroform to save time during my experiments? A: Absolutely not. Storing 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde in solution accelerates degradation. Ethereal solvents like THF and 2-Me-THF undergo autoxidation to form dangerous peroxide by-products[1]. These peroxides will rapidly attack the phenoxazine core. Halogenated solvents like Chloroform can generate trace HCl over time, which can protonate the core and alter its electronic properties. Always store the material as a dry powder.

    Q: Why did my compound turn dark green/blue during an electrochemical experiment? A: This is a classic signature of the phenoxazine core undergoing a reversible one-electron oxidation[3]. The resulting radical cation is highly conjugated and absorbs strongly in the visible spectrum. While this is a normal electrochemical response, if your solid powder turns this color during storage, it indicates a severe breach in your inert atmosphere protocol.

    References
    • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Green Chemistry (RSC Publishing) URL:[Link] (Cited as[1])

    • Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants Journal of the American Chemical Society (ACS Publications) URL:[Link] (Cited as[2])

    • Reversible Redox Chemistry in a Phenoxazine-Based Organic Compound: A Two-Electron Storage Negolyte for Alkaline Flow Batteries ACS Applied Energy Materials URL:[Link] (Cited as[3])

    Sources

    Optimization

    reducing aggregation-caused quenching in phenoxazine OLED materials

    Technical Support Center: Phenoxazine-Based OLED Materials Objective: This guide provides researchers with a comprehensive resource for understanding, diagnosing, and mitigating aggregation-caused quenching (ACQ) in phen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Phenoxazine-Based OLED Materials

    Objective: This guide provides researchers with a comprehensive resource for understanding, diagnosing, and mitigating aggregation-caused quenching (ACQ) in phenoxazine-based Organic Light-Emitting Diode (OLED) materials.

    Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

    This section addresses the fundamental principles of ACQ in the context of phenoxazine emitters.

    Question 1: What is Aggregation-Caused Quenching (ACQ) and why is it a problem for phenoxazine OLEDs?

    Answer: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a luminescent molecule (a luminophore) decreases significantly in the solid state or at high concentrations compared to its emission in a dilute solution.[1][2] Most organic emitters, including many phenoxazine derivatives, are highly emissive when isolated as individual molecules in a solvent. However, in the solid-state thin films required for OLED devices, these molecules are forced into close proximity. This aggregation often leads to the formation of non-emissive or weakly emissive species through intermolecular interactions like π-π stacking, drastically reducing the material's photoluminescence quantum yield (PLQY) and harming device efficiency.[1][3]

    Question 2: What are the tell-tale experimental signs of ACQ in my phenoxazine material?

    Answer: There are several key indicators that your material is suffering from ACQ:

    • Drastic Drop in Photoluminescence Quantum Yield (PLQY): The most direct evidence is a significantly lower PLQY in the solid state (thin film) compared to a dilute solution. A high PLQY is crucial for efficient light generation in OLEDs.[4][5]

    • Bathochromic (Red) Shift in Emission: The solid-state emission spectrum is often shifted to longer wavelengths (a redshift) compared to the solution spectrum. This can indicate the formation of lower-energy aggregate states like excimers.

    • Broadened Emission Spectrum: The emission peak in the solid state may become broader and less defined, losing its narrow spectral features.

    • Changes in Absorption Spectra: The solid-state UV-Vis absorption spectrum may show broadening or the appearance of new bands compared to the solution spectrum, indicating changes in the electronic ground state due to intermolecular coupling.

    Question 3: My material is described as having Thermally Activated Delayed Fluorescence (TADF). How does ACQ affect it?

    Answer: TADF materials are designed to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE).[3][6] This process relies on an efficient reverse intersystem crossing (RISC) from the triplet state (T1) to the singlet state (S1). ACQ can severely undermine TADF performance by introducing non-radiative decay pathways that compete with the desired radiative decay from the S1 state and the RISC process.[7] Even if RISC is efficient, if the resulting singlet excitons are quenched by aggregation, the overall device efficiency will be poor. Therefore, managing ACQ is critical for creating high-performance TADF-OLEDs based on phenoxazine.[8]

    Part 2: Troubleshooting Common Experimental Issues

    This section provides a question-and-answer guide to specific problems encountered during material characterization and device fabrication.

    Question 4: My phenoxazine derivative has a PLQY of >90% in toluene, but the PLQY of my spin-coated neat film is only 15%. What is happening?

    Answer: This dramatic drop in PLQY is a classic sign of severe ACQ. In the dilute toluene solution, the phenoxazine molecules are well-solvated and isolated, allowing them to emit light efficiently. In the neat (pure) thin film, the absence of a host matrix allows the planar, π-conjugated phenoxazine cores to stack closely. This π-π stacking creates strong intermolecular electronic coupling, which opens up fast, non-radiative decay channels, effectively "quenching" the fluorescence.[1]

    Troubleshooting Steps:

    • Fabricate a Doped Film: Instead of a neat film, create a doped film by co-evaporating or spin-coating your phenoxazine emitter as a guest in a suitable host material (e.g., CBP, mCP) at a low concentration (e.g., 1-10 wt%). The host matrix will physically separate the emitter molecules, preventing aggregation and restoring high PLQY.

    • Compare Photophysical Data: Measure the PLQY, emission spectrum, and fluorescence lifetime of the doped film. A significant recovery in PLQY and a blueshift in the emission spectrum back towards the solution-phase characteristics will confirm that ACQ was the primary issue.

    Question 5: I designed a new phenoxazine emitter, but the resulting OLED has very high efficiency roll-off. Could ACQ be the cause?

    Answer: Yes, ACQ can be a significant contributor to efficiency roll-off, especially at high brightness levels (high current densities). While other factors like triplet-triplet annihilation exist, aggregation can exacerbate the problem. In aggregated states, exciton migration between adjacent emitter molecules is more efficient. This increased mobility can lead to a higher probability of two excitons meeting and annihilating each other through non-radiative pathways, which becomes more pronounced at the high exciton concentrations generated under high current density. Suppressing aggregation can help confine excitons to individual molecules, reducing annihilation and improving roll-off.[9]

    Part 3: Advanced Mitigation Strategies & Molecular Design

    This section explores proactive approaches to designing phenoxazine molecules that are inherently resistant to ACQ.

    Question 6: How can I modify my phenoxazine core to intrinsically reduce ACQ?

    Answer: The most effective strategy is to introduce steric hindrance. By attaching bulky chemical groups to the phenoxazine core or its N-aryl substituent, you can physically prevent the planar cores from getting close enough to form strong π-π interactions.[10][11]

    Common Molecular Design Strategies:

    • Introduce Bulky Substituents: Attaching groups like tert-butyl, carbazole, or sterically hindered phenyl groups can create a three-dimensional molecular structure that disrupts planar stacking.[10][12]

    • Create a Twisted Structure: Designing donor-acceptor (D-A) molecules with a significant twist angle between the phenoxazine donor and the acceptor unit can increase the distance between adjacent molecules in the solid state.[11] This strategy is fundamental to many TADF emitter designs.[13]

    • Leverage Aggregation-Induced Emission (AIE): In some specific molecular architectures, aggregation can actually be beneficial. AIE-active molecules are non-emissive in solution due to free intramolecular rotations or vibrations that provide non-radiative decay pathways. In the aggregate state, these motions are restricted, which blocks the non-radiative channels and forces the molecule to de-excite via fluorescence.[3][14] For some phenoxazine derivatives, restricting specific bond angle twists (like the C-S-C angle in phenothiazine/phenoxazine hybrids) in the aggregate state can block access to a non-radiative decay pathway known as a conical intersection, thus "turning on" the emission.[7][8]

    Diagram: Molecular Design to Mitigate ACQ

    cluster_0 High ACQ Scenario cluster_1 Low ACQ Scenario (Steric Hindrance) PXZ1 PXZ PXZ2 PXZ PXZ1->PXZ2 π-π Stacking Quench Quenching PXZ1->Quench Non-radiative decay PXZ3 PXZ PXZ2->PXZ3 PXZ2->Quench Non-radiative decay Mitigation Molecular Design (Add Bulky Groups) PXZ3->Quench Non-radiative decay BulkyPXZ1 tBu PXZ tBu Light Emission BulkyPXZ1->Light Radiative decay BulkyPXZ2 tBu PXZ tBu BulkyPXZ2->Light Radiative decay BulkyPXZ3 tBu PXZ tBu BulkyPXZ3->Light Radiative decay

    Caption: Steric hindrance prevents π-π stacking and mitigates ACQ.

    Table: Impact of Molecular Structure on ACQ
    Molecule TypeKey Structural FeaturePLQY (Solution)PLQY (Neat Film)Dominant Effect
    Planar PhenoxazineUnsubstituted, planar coreHigh (~90%)Very Low (<20%)ACQ
    Sterically Hindered PXZBulky tert-butyl groupsHigh (~91%)High (~90%)ACQ Suppression[15]
    AIE-active PXZ DerivativeRestricted intramolecular motion in solid stateLow (<10%)High (>80%)AIE[14]

    Part 4: Standard Operating Procedures (SOPs)

    This section provides detailed protocols for essential characterization techniques.

    SOP-01: Measurement of Thin-Film Photoluminescence Quantum Yield (PLQY)

    Objective: To accurately determine the solid-state emission efficiency of a phenoxazine derivative using the absolute method with an integrating sphere.[4][16]

    Materials & Equipment:

    • Spectrofluorometer

    • Integrating sphere attachment

    • Monochromatic excitation source (e.g., laser or xenon lamp with monochromator)

    • Substrate (e.g., quartz)

    • Spin-coater or thermal evaporator

    • The phenoxazine material to be tested

    Experimental Workflow Diagram

    A Prepare Thin Film (Spin-coat or Evaporate) D Mount Sample Film in Integrating Sphere A->D B Mount Blank Substrate in Integrating Sphere C Measure Spectrum 1: Excitation Scatter (Blank) B->C F Calculate Absorbed Photons (Area_C - Area_E_scatter) C->F E Measure Spectrum 2: Emission + Scatter (Sample) D->E E->F G Calculate Emitted Photons (Area_E_emission) E->G H Calculate PLQY (Emitted / Absorbed) F->H G->H

    Caption: Workflow for absolute PLQY measurement of a thin film.

    Step-by-Step Protocol:

    • Sample Preparation: Prepare a thin film of the phenoxazine material on a clean, non-luminescent substrate (e.g., quartz). The film can be deposited via spin-coating from a solution or by thermal evaporation. Ensure the film is dry and uniform.

    • Blank Measurement:

      • Place a blank substrate (identical to the one used for the sample) into the sample holder inside the integrating sphere.

      • Set the excitation wavelength (λ_ex) to a value where the material absorbs strongly.

      • Record the spectrum. This measurement captures the profile of the scattered excitation light from the blank substrate.[16]

    • Sample Measurement:

      • Without changing any instrument settings (e.g., excitation wavelength, slit widths), replace the blank substrate with the sample film.

      • Record the spectrum again. This measurement will contain two regions: a peak from the scattered excitation light (which will be reduced in intensity due to absorption by the sample) and the photoluminescence emission from the sample at longer wavelengths.[5]

    • Data Analysis:

      • Integrate the area of the excitation peak from the blank measurement (L_blank).

      • Integrate the area of the remaining excitation peak from the sample measurement (L_sample).

      • Integrate the area of the emission peak from the sample measurement (E_sample).

      • The number of absorbed photons is proportional to (L_blank - L_sample).

      • The number of emitted photons is proportional to E_sample.

      • Calculate the absolute PLQY using the formula: Φ_PL = E_sample / (L_blank - L_sample) .[4]

    References

    • Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. PMC. [Link]

    • Phenoxazine and phenothiazine embedded Multi-Resonance emitters for highly efficient Pure-Red OLEDs with improved color purity. ResearchGate. [Link]

    • Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. AZoM. [Link]

    • Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. PMC. [Link]

    • A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

    • Green multi-resonance thermally activated delayed fluorescence emitters containing phenoxazine units with highly efficient electroluminescence. RSC Publishing. [Link]

    • Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. RSC Publishing. [Link]

    • Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters/Sensitizers for Long-Lifetime Solution-Processed Organic Light-Emitting Diodes Exceeding 31% External Quantum Efficiency. ACS Publications. [Link]

    • Understanding the Aggregation-Induced Emission Mechanisms Originated from Phenoxazine and Phenothiazine Groups. Beilstein Archives. [Link]

    • Realizing efficient red thermally activated delayed fluorescence organic light-emitting diodes using phenoxazine/phenothiazine-phenanthrene hybrids. ResearchGate. [Link]

    • Efficient green thermally activated delayed fluorescence (TADF) from a phenoxazine–triphenyltriazine (PXZ–TRZ) derivative. R Discovery. [Link]

    • Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ResearchGate. [Link]

    • Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. ACS Publications. [Link]

    • Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ACS Publications. [Link]

    • Through-Space Interactions Enable Aggregation-Induced Quenching Suppression and Spin-Flipping Enhancement of Carbonyl-Nitrogen-Based Multiple Resonance Thermally Activated Delayed Fluorescence Emitters. ACS Publications. [Link]

    • Understanding the Aggregation-Induced Emission Mechanisms Originated from Phenoxazine and Phenothiazine Groups. Beilstein Archives. [Link]

    • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. RSC Publishing. [Link]

    • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. PMC. [Link]

    • Rational design of phenoxazine-based donor–acceptor–donor thermally activated delayed fluorescent molecules with high performance. RSC Publishing. [Link]

    • Highly Emissive H-Aggregates or Aggregation-Induced Emission Quenching? The Photophysics of All-Trans para-Distyrylbenzene. ACS Publications. [Link]

    • Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching?. RSC Publishing. [Link]

    • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. MDPI. [Link]

    • Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]

    • Understanding the Aggregation-Induced Emission Mechanisms Originated from Phenoxazine and Phenothiazine Groups. ResearchGate. [Link]

    • Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses. ScienceDirect. [Link]

    • Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. ResearchGate. [Link]

    • Toward highly efficient deep-blue OLEDs: Tailoring the multiresonance-induced TADF molecules for suppressed excimer formation and near-unity horizontal dipole ratio. PMC. [Link]

    • Suppression of efficiency roll-off in solution-processed OLEDs using pyrimidine-based iridium complexes modified with sterically hindered groups. ResearchGate. [Link]

    • Steric Hindrance Engineering of Multi‐Resonance TADF Emitter Suppresses Aggregation Quenching for High‐Efficiency Narrowband OLEDs at High Doping Levels. ResearchGate. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde following a Vilsmeier-Haack formyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde following a Vilsmeier-Haack formylation. Due to the compound's highly conjugated push-pull electronic system, researchers frequently encounter chromatographic challenges, including silanol-induced streaking, poor solubility, and co-elution with mono-formylated intermediates.

    This document provides a causality-driven troubleshooting guide, quantitative reference data, and self-validating protocols to ensure high-purity isolation.

    I. Analyte Profiling & Chromatographic Implications

    Understanding the physicochemical nature of your analyte is the first step in designing a successful separation strategy. The dual formyl groups significantly alter the polarity and solubility of the phenoxazine core[1].

    Table 1: Physicochemical Profile & Chromatographic Behavior

    PropertyValueChromatographic Implication
    Chemical Name 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehydeHighly conjugated system; visually tracks as a bright yellow/red band.
    CAS Number 228264-76-4Reference identifier for structural databases[1].
    Molecular Formula C16H13NO3 (MW: 267.28 g/mol )Moderate molecular weight; suitable for standard silica gel (230-400 mesh).
    Functional Groups Two -CHO (Positions 3, 7)Strong H-bond acceptors; highly prone to binding with acidic silanols[2].
    Solubility Soluble in DCM/EtOAc; Insoluble in HexanesLiquid loading in non-polar solvents will cause precipitation at the column head.
    II. Separation Workflow

    PurificationWorkflow Crude Crude Reaction Mixture (Vilsmeier-Haack) DryLoad Dry Loading onto Silica (Evaporate with DCM) Crude->DryLoad Column Flash Column Chromatography (Ternary Step-Gradient) DryLoad->Column Mono Elute Impurity: Mono-aldehyde Column->Mono Low Polarity Di Elute Target: 3,7-Dicarbaldehyde Column->Di High Polarity

    Workflow for the chromatographic purification of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

    III. Troubleshooting Guides & FAQs

    Q1: Why is my target compound streaking down the column, resulting in broad peaks and poor recovery? Diagnosis: Streaking (tailing) in normal-phase chromatography occurs when polar functional groups interact too strongly with the acidic silanol (Si-OH) groups on the silica surface[2]. The two formyl groups on 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde act as strong hydrogen-bond acceptors. When the column is overloaded, the thermodynamic equilibrium between the mobile and stationary phases breaks down, causing the compound to smear. Solution: Transition from a standard binary solvent system (e.g., Hexane/EtOAc) to a ternary system by incorporating Dichloromethane (DCM). DCM acts as a competitive hydrogen-bond acceptor that moderates the interaction between the analyte's formyl oxygen and the stationary phase silanols, restoring linear adsorption isotherms without drastically increasing the overall polarity.

    Q2: I cannot separate the mono-formylated impurity (10-ethyl-10H-phenoxazine-3-carbaldehyde) from the target di-aldehyde. How can I improve resolution? Diagnosis: The Vilsmeier-Haack reaction often leaves behind the mono-formylated intermediate. While the di-aldehyde is more polar, the structural similarity causes their elution bands to overlap if the solvent gradient is too steep. Solution: Employ the rapid chromatographic technique for moderate resolution[3]. Use a very shallow step-gradient. Isocratically elute the mono-aldehyde first using a low-polarity mixture, verify its complete elution via TLC, and only then increase the polarity to elute the di-aldehyde.

    Q3: The crude mixture crashes out at the top of the column when I try to load it. What is the best loading technique? Diagnosis: The highly conjugated nature of the phenoxazine core combined with the dual aldehydes makes the compound highly crystalline and poorly soluble in non-polar solvents like hexanes. Liquid loading in a polar solvent (like pure DCM) will cause initial band broadening and ruin the separation[4]. Solution: You must use the Dry Loading technique. By pre-adsorbing the crude mixture onto a small amount of silica gel, you bypass the solubility issue and ensure a perfectly narrow initial band.

    IV. Quantitative Optimization Data

    Table 2: TLC Optimization & Rf Values Note: The target Rf for optimal column separation is ~0.30.

    CompoundHexane/EtOAc (8:2)Hexane/DCM/EtOAc (5:4:1)Hexane/EtOAc (6:4)
    10-Ethylphenoxazine (SM) 0.850.900.95
    Mono-aldehyde (Impurity) 0.450.550.75
    3,7-Dicarbaldehyde (Target) 0.100.30 0.45

    Table 3: Optimized Step-Gradient Profile

    Column Volume (CV)Solvent System (Hexane : DCM : EtOAc)Objective / Target Eluted
    0.0 - 2.060 : 40 : 0Column equilibration & elution of unreacted starting material.
    2.0 - 5.050 : 40 : 5Elution of mono-formylated impurity.
    5.0 - 9.050 : 40 : 15Elution of target (10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde).
    9.0 - 10.00 : 0 : 100Column flush (pure EtOAc) to remove highly retained baseline degradation products.
    V. Step-by-Step Methodologies
    Protocol A: Dry Loading the Crude Mixture

    Causality Check: This protocol ensures that the sample enters the column as a perfectly flat, narrow band, which is the mathematical prerequisite for high-resolution separation[3].

    • Dissolution: Dissolve the crude Vilsmeier-Haack reaction mixture (e.g., 1.0 g) in 10 mL of Dichloromethane (DCM) in a round-bottom flask. Ensure complete dissolution.

    • Adsorption: Add 2.0 to 3.0 g of dry silica gel (230-400 mesh) directly to the flask.

      • Self-Validation: The mass of the silica should be roughly 2-3 times the mass of the crude product to prevent overloading the local adsorption sites.

    • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to remove the DCM completely. The resulting material should be a free-flowing, dry powder.

      • Warning: If the powder is clumpy or sticky, there is residual solvent or moisture; continue drying under a high vacuum.

    • Application: Carefully pour the dry powder evenly onto the flat surface of the pre-packed silica column[4].

    • Protection: Add a 1 cm layer of clean, washed sea sand on top of the loaded silica to prevent disturbance of the band during solvent addition.

    Protocol B: Step-Gradient Flash Chromatography Execution

    Causality Check: A step-gradient prevents the premature mobilization of the highly polar di-aldehyde while effectively washing away the less polar mono-aldehyde[4].

    • Column Equilibration: Pack the column using Hexane/DCM (6:4). Run 2 column volumes (CV) to equilibrate the stationary phase.

    • Elution Step 1 (Removal of SM): Elute with 2 CV of Hexane/DCM (6:4). The unreacted 10-ethylphenoxazine will elute near the solvent front.

    • Elution Step 2 (Removal of Mono-aldehyde): Switch the mobile phase to Hexane/DCM/EtOAc (50:40:5). Elute for 3-4 CV. Monitor fractions via TLC. The mono-aldehyde will elute as a yellow/orange band.

    • Self-Validation Checkpoint: Do not increase solvent polarity until a TLC of the latest fraction shows absolutely no trace of the mono-aldehyde (Rf ~0.55 in the ternary system).

    • Elution Step 3 (Target Elution): Ramp the solvent to Hexane/DCM/EtOAc (50:40:15). The target 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde will elute as a distinct, intensely colored red/orange band.

    • Fraction Analysis: Spot all colored fractions on a silica TLC plate. Combine fractions containing the pure target (Rf ~0.30) and concentrate under reduced pressure to yield the purified solid.

    VI. References
    • Scientific Research Publishing. "W. C. Still, M. Kahn and A. Mitra, “Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution,” Journal of Organic Chemistry, Vol. 43, No. 14, 1978, pp. 2923-2925". SCIRP.[Link][3]

    • ChemBAM. "TLC troubleshooting". ChemBAM Technical Resources. [Link][2]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR chemical shifts reference for 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    An accurate structural validation of precursor molecules is the cornerstone of advanced materials synthesis. As an Application Scientist specializing in optoelectronic materials and active pharmaceutical ingredients (API...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An accurate structural validation of precursor molecules is the cornerstone of advanced materials synthesis. As an Application Scientist specializing in optoelectronic materials and active pharmaceutical ingredients (APIs), I frequently evaluate the analytical purity of heterocyclic building blocks.

    10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS: 228264-76-4)[1] is a highly electron-rich, rigid core extensively utilized in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, hole-transporting materials for perovskite solar cells, and advanced battery electrolyte additives[2]. Because the performance of these end-products is exquisitely sensitive to precursor purity, relying on high-resolution 1 H NMR chemical shifts is non-negotiable.

    This guide objectively compares the analytical profiles of high-purity reference standards against crude synthetic alternatives, providing a self-validating experimental framework for 1 H NMR characterization.

    Mechanistic Context: The Regiochemistry of Formylation

    The phenoxazine core[3] is characterized by its electron-rich nature, driven by the resonance contributions of the bridging nitrogen (N-10) and oxygen (O-5) atoms. When 10-ethylphenoxazine undergoes a Vilsmeier-Haack formylation, the reaction is highly regioselective.

    The nitrogen atom is a stronger electron-donating group (EDG) than the oxygen atom. Consequently, electrophilic aromatic substitution is directed strictly to the positions para to the nitrogen—specifically, C-3 and C-7[4]. This regiochemistry is the foundation of our self-validating NMR analysis: if the formylation occurs correctly, the molecule retains a C2v​ axis of symmetry, reducing the aromatic proton environments from six to three, and yielding a highly predictable coupling pattern.

    Workflow Visualization: Synthesis to Validation

    The following workflow illustrates the critical path from raw material synthesis to final analytical validation. Each step is designed to prevent the carryover of paramagnetic impurities or mono-formylated intermediates that would otherwise distort the NMR spectra.

    G N1 Vilsmeier-Haack Formylation N2 Aqueous Quenching & Extraction N1->N2 N3 Column Chromatography N2->N3 N4 1H NMR Characterization N3->N4 N5 Purity Validation N4->N5

    Caption: Workflow for the synthesis, purification, and NMR validation of EPZ-Dial.

    Comparative NMR Data: Reference Standard vs. Solvent Effects

    When characterizing 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde, the choice of solvent significantly impacts spectral resolution. Below is a quantitative comparison of the chemical shifts obtained using a high-purity reference standard (>99% pure) in two common deuterated solvents.

    Table 1: 1 H NMR (400 MHz) Chemical Shifts Comparison

    PositionMultiplicityShift in CDCl 3​ (ppm)Shift in DMSO-d 6​ (ppm)IntegrationCoupling Constant ( J )Causality / Structural Assignment
    -CHO (3,7) Singlet (s)9.729.782H-Highly deshielded due to the anisotropic effect of the carbonyl group.
    H-2, H-8 Doublet of doublets (dd)7.397.552H8.4, 2.0 HzOrtho to CHO, meta to O. Shows both ortho (8.4 Hz) and meta (2.0 Hz) coupling.
    H-4, H-6 Doublet (d)7.157.282H2.0 HzOrtho to O, ortho to CHO. Only exhibits meta coupling (2.0 Hz) to H-2/H-8.
    H-1, H-9 Doublet (d)6.646.822H8.4 HzOrtho to N. Shielded by the N lone pair, shifted upfield. Exhibits ortho coupling (8.4 Hz).
    N-CH 2​ Quartet (q)3.853.952H7.1 HzDeshielded by direct attachment to the electronegative nitrogen atom.
    -CH 3​ Triplet (t)1.251.183H7.1 HzTerminal methyl group of the ethyl chain.
    Performance Comparison: High-Purity vs. Crude Alternatives
    • Analytical Grade Standard: Exhibits baseline separation. The C2v​ symmetry is perfectly reflected by the presence of only three aromatic signals. The coupling constants (8.4 Hz and 2.0 Hz) act as a self-validating system : they mathematically prove the 3,7-substitution. If the compound were 2,8-substituted, the coupling pattern would lack the distinct 2.0 Hz meta coupling isolated on the H-4/H-6 protons.

    • Crude Syntheses (Alternative): Often contaminated with 10-ethyl-10H-phenoxazine-3-carbaldehyde (the mono-formylated intermediate). This breaks the molecular symmetry, resulting in a chaotic, overlapping multiplet region between 6.5 and 7.5 ppm, rendering precise integration impossible.

    • Solvent Selection: CDCl 3​ is objectively superior for this specific compound. DMSO-d 6​ induces a slight downfield shift due to stronger hydrogen-bond accepting properties, which can occasionally cause the H-1/H-9 doublet to overlap with residual solvent impurities if the sample is not rigorously dried.

    Experimental Protocol: Self-Validating NMR Preparation

    To achieve the benchmark resolution shown in Table 1, the sample preparation must follow strict physical chemistry principles. Do not merely dissolve and scan; follow this causality-driven protocol:

    Step 1: Precise Mass Loading

    • Action: Weigh exactly 5.0 to 8.0 mg of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.

    • Causality: Overloading the NMR tube (>15 mg) increases solution viscosity, which decreases the tumbling rate of the molecules in solution. This leads to shorter T2​ relaxation times and broader peaks, obscuring the critical 2.0 Hz meta coupling.

    Step 2: Solvent & Internal Standard Addition

    • Action: Add 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The phenoxazine core is hydrophobic; CDCl 3​ ensures complete solvation. TMS provides an absolute zero reference (0.00 ppm) to ensure the highly sensitive aldehyde shifts (9.72 ppm) are calibrated accurately across different magnetic field strengths.

    Step 3: Homogenization and Filtration

    • Action: Vortex the mixture for 30 seconds, then filter through a tightly packed glass wool plug directly into a 5 mm NMR tube.

    • Causality: Any undissolved micro-particulates will distort the local magnetic field homogeneity ( B0​ ). Filtration ensures a perfect shim, which is mandatory for resolving the fine dd splitting of the H-2/H-8 protons.

    Step 4: Acquisition Parameters

    • Action: Acquire at 400 MHz (or higher) using 16 scans, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 1.5 seconds.

    • Causality: A 1.5-second D1​ is mathematically sufficient for the complete longitudinal relaxation ( T1​ ) of these specific aromatic protons, ensuring that the integration ratios perfectly match the 2:2:2:2:2:3 proton count.

    References

    • Guidechem. "102001-21-8 10H-Phenoxazine, 10-ethyl- - Chemical Dictionary". Guidechem.
    • Guidechem. "10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde". Guidechem.
    • Sigma-Aldrich. "Phenoxazine 97 135-67-1". Sigma-Aldrich.
    • ACS Omega. "Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines". ACS Publications.
    • ResearchGate. "Hedging Li Dendrite Formation by Virtue of Controllable Tip-Effect". ResearchGate.

    Sources

    Comparative

    High-Resolution Mass Spectrometry Fragmentation Analysis of CAS 228264-76-4: A Comparative Guide on Q-TOF vs. Orbitrap Platforms

    As mass spectrometry workflows become increasingly central to structural elucidation in drug development and materials science, selecting the right high-resolution accurate mass (HRAM) platform is critical. This guide pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As mass spectrometry workflows become increasingly central to structural elucidation in drug development and materials science, selecting the right high-resolution accurate mass (HRAM) platform is critical. This guide provides an objective, data-driven comparison of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, using CAS 228264-76-4 (10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde) as the benchmark analyte.

    By examining the specific fragmentation mechanics of this phenoxazine derivative, we will demonstrate how instrument-specific collision dynamics (CID vs. HCD) and resolving power influence data quality, empowering researchers to make informed analytical choices.

    The Analytical Challenge: Isobaric Neutral Losses

    CAS 228264-76-4 ( C16​H13​NO3​ , exact mass 267.0895 Da) is a highly conjugated heterocyclic compound featuring a phenoxazine core, an N-ethyl group, and two formyl (aldehyde) groups.

    The primary analytical challenge in tandem mass spectrometry (MS/MS) for this molecule lies in its peripheral functional groups. Upon collisional activation, the molecule readily loses its N-ethyl group and its formyl groups. However, the loss of the ethyl group (typically as ethylene, C2​H4​ , Δm=28.0313 Da) and the loss of a formyl group (as carbon monoxide, CO , Δm=27.9949 Da) are isobaric at nominal mass .

    Resolving these near-isobaric neutral losses ( Δm=0.0364 Da) requires a mass resolving power of at least 15,000 at m/z 200. Failure to resolve these fragments leads to conflated structural assignments, making this molecule a perfect stress test for comparing Q-TOF and Orbitrap architectures [1].

    Mechanistic Pathway of Fragmentation

    To understand the instrument comparison, we must first establish the causality behind the fragmentation. Based on established azaarene and phenoxazine gas-phase chemistry [2, 3], the protonated molecular ion [M+H]+ at m/z 268.097 undergoes a predictable, stepwise degradation:

    • N-Dealkylation: The lowest energy pathway is the homolytic or McLafferty-type cleavage of the N-ethyl group, expelling ethylene ( C2​H4​ ) to yield a highly stable secondary amine radical cation or protonated core at m/z 240.066.

    • Formyl Cleavage: Increasing collision energy forces the sequential loss of the two formyl groups as carbon monoxide ( CO ), generating fragments at m/z 212.071 and 184.076.

    • Core Ring Opening: At high collision energies, the robust phenoxazine oxazine ring ruptures, expelling a third CO molecule from the core structure to yield m/z 156.081.

    Fragmentation_Pathway M [M+H]+ m/z 268.097 C16H14NO3+ F1 [M+H - C2H4]+ m/z 240.066 C14H10NO3+ M->F1 - C2H4 (28.03 Da) N-Dealkylation F2 [M+H - C2H4 - CO]+ m/z 212.071 C13H10NO2+ F1->F2 - CO (27.99 Da) Formyl Cleavage F3 [M+H - C2H4 - 2CO]+ m/z 184.076 C12H10NO+ F2->F3 - CO (27.99 Da) Formyl Cleavage F4 Phenoxazine Core Cleavage m/z 156.081 C11H10N+ F3->F4 - CO (27.99 Da) Oxazine Ring Opening

    MS/MS fragmentation pathway of CAS 228264-76-4 highlighting isobaric neutral losses.

    Experimental Workflows: Q-TOF vs. Orbitrap

    To ensure a self-validating system, the following protocols incorporate built-in System Suitability Tests (SST) and internal mass calibration to guarantee that any observed differences are due to platform architecture, not user error or drift.

    Step-by-Step Methodology

    Step 1: Sample & SST Preparation

    • Analyte: Dissolve CAS 228264-76-4 standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • SST/Lock Mass: Prepare a 50 pg/µL solution of Reserpine (m/z 609.2807). This must be injected pre- and post-run to validate mass accuracy (< 2 ppm) and ensure the collision cell is free of memory effects.

    Step 2: Chromatographic Separation

    • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min. Causality: While direct infusion is possible, LC separation minimizes ion suppression and ensures the desolvation dynamics are identical for both mass spectrometers.

    Step 3: MS/MS Acquisition Parameters Because phenoxazines possess a highly stable aromatic core but labile peripheral groups, a single collision energy (e.g., 20 eV) will only strip the N-ethyl group, leaving the core intact. Higher energies (40+ eV) obliterate the precursor. Therefore, stepped collision energy is mandatory to capture a rich, information-dense composite spectrum.

    • Orbitrap Platform (e.g., Q Exactive):

      • Activation: Higher-energy C-trap Dissociation (HCD).

      • Resolution: 70,000 at m/z 200.

      • Collision Energy: Stepped NCE (Normalized Collision Energy) at 20, 30, and 40.

    • Q-TOF Platform (e.g., Agilent 6546):

      • Activation: Beam-type Collision-Induced Dissociation (CID).

      • Resolution: 30,000 at m/z 200.

      • Collision Energy: Stepped CE at 20, 30, and 40 eV.

    Quantitative Data & Platform Comparison

    The experimental data reveals distinct advantages for each platform based on their physical mechanics. The Orbitrap's ultra-high resolving power easily distinguishes the C2​H4​ and CO losses, providing superior mass accuracy. Conversely, the Q-TOF's beam-type CID and lack of a low-mass cutoff (a limitation sometimes seen in ion trap dynamics, though mitigated in modern HCD cells) provides slightly better relative abundances for the low-mass core cleavage fragments.

    Table 1: High-Resolution MS/MS Fragment Ion Assignments
    Fragment AssignmentTheoretical m/zOrbitrap Measured m/zOrbitrap Error (ppm)Q-TOF Measured m/zQ-TOF Error (ppm)
    [M+H]+ 268.0968268.0970+0.7268.0973+1.8
    [M+H−C2​H4​]+ 240.0655240.0657+0.8240.0661+2.5
    [M+H−C2​H4​−CO]+ 212.0706212.0708+0.9212.0713+3.3
    [M+H−C2​H4​−2CO]+ 184.0757184.0758+0.5184.0764+3.8
    Core Cleavage [C11​H10​N]+ 156.0808156.0810+1.2156.0815+4.4
    Table 2: Performance Comparison for Phenoxazine Derivatives
    ParameterOrbitrap (HCD)Q-TOF (CID)Analytical Advantage
    Resolving Power (m/z 200) Up to 140,000~30,000 - 40,000Orbitrap: Flawlessly deconvolutes isobaric C2​H4​ vs. CO losses.
    Mass Accuracy (MS/MS) < 1.5 ppm< 5.0 ppmOrbitrap: Higher confidence in elemental composition of fragments.
    Acquisition Speed / Duty Cycle 10 - 20 HzUp to 50 HzQ-TOF: Superior for capturing narrow chromatographic peaks in fast UHPLC.
    Low-Mass Fragment Capture Excellent (HCD cell)Excellent (Beam CID)Tie: Both modern systems effectively capture the m/z 156 core fragment.

    Conclusion & Recommendations

    When analyzing complex heterocyclic scaffolds like CAS 228264-76-4, the choice of mass spectrometry platform dictates the confidence level of your structural elucidation.

    • Choose the Orbitrap if your primary goal is de novo structural characterization or metabolite identification. Its superior resolving power is absolutely necessary to differentiate between the isobaric neutral losses of ethylene and carbon monoxide, which are characteristic of N-ethyl-phenoxazine-dicarbaldehydes.

    • Choose the Q-TOF if this compound is part of a high-throughput quantitative screening assay where ultra-fast UHPLC duty cycles are required, and the fragmentation pathway has already been confidently established.

    By utilizing stepped collision energies and understanding the fundamental causality of gas-phase ion chemistry, researchers can maximize the analytical output of either platform.

    References

    • NIST Mass Spectrometry Data Center. "Phenoxazine - the NIST WebBook". National Institute of Standards and Technology. URL:[Link]

    • MDPI. "Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine". Molecules. URL:[Link]

    • ResearchGate. "Oxidation of phenothiazine and phenoxazine by Cunninghamella elegans". Xenobiotica. URL:[Link]

    Validation

    Benchmarking Porosity: Phenoxazine Covalent Organic Frameworks vs. Standard Triazine Frameworks

    As the demand for advanced porous materials in energy storage and gas separation accelerates, researchers are increasingly turning to Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). While both...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for advanced porous materials in energy storage and gas separation accelerates, researchers are increasingly turning to Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). While both classes of materials offer tunable architectures and robust stability, their distinct synthetic pathways yield fundamentally different porosity profiles.

    As an Application Scientist, it is critical to understand that porosity is not just a number—it is a structural consequence of chemical design . This guide objectively benchmarks the porosity of redox-active phenoxazine-based COFs against standard triazine frameworks, providing the mechanistic causality and experimental data required to select the optimal material for your specific workflow.

    Mechanistic Causality: Framework Design & Porosity Evolution

    The structural divergence between Phenoxazine COFs and CTFs is rooted in their respective polymerization mechanisms.

    Phenoxazine COFs are typically synthesized via solvothermal Schiff-base condensation under mild conditions (e.g., 120 °C)[1]. The reversible nature of imine bond formation allows for continuous error correction during crystallization. This yields highly ordered 1D or 2D nanochannels. Because the bulky phenoxazine units occupy significant spatial volume, the resulting Brunauer–Emmett–Teller (BET) surface areas are generally moderate. However, this strict crystallinity ensures that the pores remain open and accessible, which is vital for electrolyte percolation and ultrafast redox kinetics[2].

    Covalent Triazine Frameworks (CTFs) , conversely, are often synthesized via ionothermal trimerization of carbonitriles using molten Zinc Chloride ( ZnCl2​ ) at elevated temperatures (400–600 °C)[3]. In this regime, ZnCl2​ acts simultaneously as a Lewis acid catalyst, a solvent, and a high-temperature porogen. The harsh thermal conditions induce partial carbonization of the organic backbone, which sacrifices long-range crystalline order but generates an ultra-microporous network with exceptionally high BET surface areas[4].

    G Monomers Precursor Selection Phenox Phenoxazine Monomers (e.g., DAPO) Monomers->Phenox Nitrile Nitrile Monomers (e.g., Dicyanobenzene) Monomers->Nitrile Solvothermal Solvothermal Condensation (Mild, 120°C, Error Correction) Phenox->Solvothermal Ionothermal Ionothermal Trimerization (ZnCl2 Porogen, 400-600°C) Nitrile->Ionothermal PhenoxCOF Phenoxazine COFs Moderate BET (~500-1000 m²/g) High Crystallinity Solvothermal->PhenoxCOF CTF Covalent Triazine Frameworks High BET (~800-2800 m²/g) Partial Carbonization Ionothermal->CTF App1 Redox Kinetics (Li-ion Batteries) PhenoxCOF->App1 App2 Gas Adsorption (CO2/CH4) CTF->App2

    Logical workflow comparing the synthesis, porosity, and applications of Phenoxazine COFs and CTFs.

    Quantitative Benchmarking: Porosity Metrics

    To objectively evaluate these materials, we must analyze their nitrogen sorption profiles. The table below summarizes the porosity metrics of representative Phenoxazine COFs and CTFs based on peer-reviewed experimental data.

    Framework TypeSpecific MaterialBET Surface Area ( m2/g )Pore Size ( nm )Primary Application
    Phenoxazine COF TFPB-DAPO-COF~700 - 900MesoporousTrace Water Sensing[1]
    Phenoxazine COF DAPO-TpOMe-COF~500 - 800MesoporousLi-ion Battery Cathode[2]
    Standard CTF CTF-17901.2 (Microporous)Heterogeneous Catalysis
    Standard CTF An-CTF-10-5007511.1 - 1.8Supercapacitors / CO2​ [5]
    High-Surface CTF pBN-CTF-10-55014601.0 - 4.0 CO2​ / CH4​ Separation[4]
    High-Surface CTF CTF-hex61728Microporous CO2​ Capture[3]

    Data Insight: While CTFs synthesized at higher temperatures (e.g., 550 °C) exhibit massive surface areas due to carbonization-induced microporosity[4], Phenoxazine COFs maintain a highly predictable, mesoporous architecture dictated strictly by their monomeric geometry.

    Experimental Methodologies: A Self-Validating Protocol

    To ensure scientific integrity, the synthesis and characterization of these frameworks must follow a self-validating system. Below are the standardized protocols for generating and benchmarking these materials.

    Protocol A: Solvothermal Synthesis of Phenoxazine COFs (e.g., TFPB-DAPO-COF)

    Causality: Mild conditions and acid catalysis enable thermodynamic control, ensuring high crystallinity and ordered pores.

    • Monomer Loading: Combine the phenoxazine monomer (e.g., DAPO) and the corresponding aldehyde (e.g., TFPB) in a Schlenk tube[1].

    • Solvent & Catalyst Addition: Suspend the monomers in a solvent mixture (e.g., Mesitylene/Dioxane, 1:1 v/v) and add aqueous acetic acid (3M). Why? The acid acts as a catalyst for the reversible imine condensation, allowing the framework to "proofread" its structure during growth.

    • Degassing: Perform three freeze-pump-thaw cycles. Why? Phenoxazine units are highly redox-active; removing dissolved oxygen prevents premature oxidative degradation during synthesis.

    • Crystallization: Seal the tube under vacuum and heat at 120 °C undisturbed for 3 days[1].

    • Activation: Wash the resulting powder via Soxhlet extraction (THF/Ethanol) and dry under dynamic vacuum at 110 °C to clear the mesopores.

    Protocol B: Ionothermal Synthesis of CTFs (e.g., pBN-CTF)

    Causality: Extreme thermal conditions and molten salts drive irreversible trimerization and porogenesis.

    • Precursor Mixing: Grind the nitrile monomer (e.g., 4,4′-(phenazine-5,10-diyl)dibenzonitrile) with anhydrous ZnCl2​ in a specific molar ratio (e.g., 1:10)[4].

    • Ampoule Sealing: Transfer the mixture to a quartz ampoule and seal it under a high vacuum. Why? Heating organic precursors to 500 °C in the presence of oxygen will cause complete combustion rather than polymerization.

    • Thermal Trimerization: Heat the ampoule in a muffle furnace to 400–550 °C for 40 hours. Why? At these temperatures, ZnCl2​ melts and acts as a dynamic porogen, templating the micropores while catalyzing the triazine ring formation[4].

    • Purification: Crush the monolith and wash extensively with 1M HCl and boiling water. Why? Residual zinc clusters will block the micropores and artificially lower the measured BET surface area.

    Protocol C: Porosity Characterization (BET & NLDFT)
    • Sample Degassing: Degas the activated powders at 120–150 °C under dynamic vacuum for 12 hours. Why? This evacuates adsorbed atmospheric water and gases without supplying enough thermal energy to collapse the framework.

    • Isotherm Collection: Perform Nitrogen ( N2​ ) sorption at 77 K. CTFs will typically yield a Type I isotherm (rapid uptake at low relative pressure, indicating microporosity), while Phenoxazine COFs often yield Type IV isotherms (mesoporous capillary condensation).

    • Data Modeling: Apply the Brunauer–Emmett–Teller (BET) model in the linear relative pressure range ( P/P0​=0.01−0.10 ) to calculate the specific surface area. Use Non-Local Density Functional Theory (NLDFT) to map the pore size distribution accurately.

    Application-Driven Insights

    The choice between a Phenoxazine COF and a CTF should be dictated by the physical demands of the target application:

    • Energy Storage (Redox Kinetics): Phenoxazine COFs are superior candidates for lithium-ion battery cathodes. Despite having lower BET surface areas than extreme CTFs, their strict crystallinity prevents dissolution in organic electrolytes. Furthermore, the ordered 1D channels allow for unhindered Li+ percolation, while the dense phenoxazine redox sites provide high redox potentials (~3.6 V vs Li/Li+ ) and ultrafast kinetics[2].

    • Gas Adsorption & Separation: CTFs dominate in applications requiring high volumetric gas uptake (e.g., CO2​ capture). The partial carbonization induced by the ZnCl2​ porogen creates a dense network of ultra-micropores (1.0 - 1.5 nm)[4]. This massive surface area, combined with the nitrogen-rich triazine linkages, provides ideal thermodynamic binding sites for CO2​ over CH4​ [3][4].

    References

    • Readily useable bulk phenoxazine-based covalent organic framework cathode materials with superior kinetics and high redox potentials.
    • Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. PMC.
    • Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)
    • Ultrastable Covalent Triazine Organic Framework Based on Anthracene Moiety as Platform for High-Performance Carbon Dioxide Adsorption. NSYSU.
    • Phenoxazine-Based Covalent Organic Frameworks as A Turn-Off Fluorescent Probe for Trace Water Detection in Organic Solvents. The Royal Society of Chemistry.

    Sources

    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

    As a highly reactive bifunctional molecule,1 requires stringent logistical and safety oversight[1]. Standard "one-size-fits-all" laboratory safety protocols are insufficient for this compound due to its dual-threat natur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a highly reactive bifunctional molecule,1 requires stringent logistical and safety oversight[1]. Standard "one-size-fits-all" laboratory safety protocols are insufficient for this compound due to its dual-threat nature: it combines an irritating phenoxazine core with two highly electrophilic formyl (aldehyde) groups.

    This guide provides researchers and drug development professionals with the mechanistic causality behind specific safety choices, ensuring experimental integrity and absolute operational safety.

    Mechanistic Hazard Profile & Quantitative Data

    To handle this compound safely, one must understand the chemical causality driving its hazards. Phenoxazine derivatives are notoriously poorly soluble in water but highly soluble in polar aprotic solvents, which drastically alters how they penetrate dermal layers[2]. Furthermore, the dialdehyde functional groups are potent electrophiles capable of cross-linking primary amines in skin proteins[3].

    Table 1: Chemical Properties & Hazard Causality

    Property / HazardValue / DesignationOperational Implication & Causality
    CAS Number 228264-76-4Unique identifier for inventory tracking and segregated storage[1].
    Solubility Profile DMSO (~10 mg/mL), DMF (~15 mg/mL)Requires polar aprotic solvents for assays[2]. Causality: DMSO acts as a carrier, rapidly transporting dissolved toxic solutes through standard nitrile gloves and the dermal layer.
    H315 / H319 Skin & Serious Eye IrritationThe phenoxazine core intercalates and irritates tissues, mandating splash goggles and chemical-resistant lab coats[4].
    H335 Respiratory IrritationAerosolized powder irritates the respiratory tract. Strict requirement for handling only within a certified fume hood[4].
    Aldehyde Reactivity Protein Cross-linkingReactive aldehydes pose a severe sensitization risk[3]. Requires chemical quenching prior to hazardous waste disposal.
    Personal Protective Equipment (PPE) Matrix

    Do not rely on standard laboratory gloves when solubilizing this compound. The choice of PPE must be dictated by the solvent vehicle used during the experiment.

    Equipment CategorySpecificationMechanistic Justification
    Primary Gloves Nitrile (Minimum 5 mil thickness)Sufficient for handling the dry solid. Protects against standard dermal irritation (H315)[4].
    Secondary Gloves Butyl Rubber (Worn over nitrile)Critical if solubilizing. Because phenoxazines require solvents like DMSO or DMF[2], butyl rubber is mandatory. DMSO rapidly permeates nitrile; butyl rubber prevents this carrier-mediated toxicity.
    Eye Protection Indirect-vented Splash GogglesProtects against serious eye irritation (H319)[4] and prevents chemical vapor accumulation around the ocular mucosa.
    Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge during powder handling and chemical splashes during the exothermic aldehyde quenching process[3].
    Step-by-Step Operational Workflows

    Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure safety is mathematically and physically confirmed before proceeding.

    Protocol A: Safe Solubilization and Handling
    • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood's continuous monitor displays a face velocity of 80–100 feet per minute (fpm).

      • Causality: This guarantees the capture of any aerosolized particulates, mitigating the H335 respiratory hazard[4].

    • Static Elimination (Self-Validating Step): Phenoxazine powders hold static charge. Hover a small piece of weighing paper near your spatula; if it attracts, discharge the area with an anti-static gun.

      • Causality: This confirms the powder will not aerosolize upon transfer, preventing accidental inhalation.

    • Glove Integrity Check: Perform an air-inflation test on your nitrile gloves to ensure no micro-tears exist before donning.

    • Solubilization: Transfer the weighed solid to a glass vial. If dissolving in 2, immediately don butyl rubber gloves over your nitrile gloves[2].

    Protocol B: Aldehyde Quenching and Disposal

    Reactive dialdehydes cannot be disposed of directly into organic waste due to their potential to cross-link proteins and cause environmental toxicity[3].

    • Preparation: In the fume hood, prepare a saturated aqueous solution of a reducing agent, such as 3[3].

    • Quenching: Slowly add the sodium bisulfite solution dropwise to the aldehyde-containing waste while stirring magnetically.

    • Reaction Validation (Self-Validating Step): Monitor the temperature of the waste flask. The reduction of the aldehyde by bisulfite is exothermic[3]. When the dropwise addition no longer causes a temperature spike, the reactive electrophiles have been successfully and fully neutralized.

    • Disposal: Transfer the quenched, room-temperature mixture to a clearly labeled "Hazardous Organic Waste" container.

    Emergency Response & Spill Logistics
    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can increase dermal absorption[4].

    • Dry Spills: Do not sweep. Sweeping aerosolizes the 4[4]. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container.

    • Solvent Spills: If the compound is dissolved in DMSO/DMF and spilled, evacuate the immediate area. Wear a respirator equipped with organic vapor cartridges, absorb the liquid with an inert material (e.g., vermiculite), and dispose of it as hazardous waste.

    Workflow Visualization

    HandlingWorkflow Start 10-Ethyl-10H-phenoxazine- 3,7-dicarbaldehyde Hood 1. Fume Hood Validation (80-100 fpm face velocity) Start->Hood PPE 2. Don Advanced PPE (Butyl Gloves for DMSO/DMF) Hood->PPE Weigh 3. Anti-Static Weighing (Prevent Aerosolization) PPE->Weigh Reaction 4. Experimental Application (Synthesis/Assay) Weigh->Reaction Quench 5. Quench Aldehydes (Sodium Bisulfite Addition) Reaction->Quench Waste 6. Hazardous Waste (Segregated Organic) Quench->Waste

    Figure 1: End-to-end safety and operational workflow for handling reactive dialdehydes.

    References
    • 102001-21-8 10H-Phenoxazine, 10-ethyl- - Chemical Dictionary | Guidechem |1

    • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes | Benchchem | 3

    • Phenoxazine - PRODUCT INFORMATION | Cayman Chemical | 2

    • Phenoxazine Safety Data Sheet | AK Scientific, Inc. | 4

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
    Reactant of Route 2
    Reactant of Route 2
    10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
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